Dimethyl 4,4'-biphenyldicarboxylate
描述
BIPHENYL DIMETHYL DICARBOXYLATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIRZXWWALTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061143 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine faintly red crystals; [MSDSonline] | |
| Record name | Dimethyl 4,4'-biphenyldicarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4928 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
792-74-5 | |
| Record name | 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4,4'-biphenyldicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000792745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl dimethyl dicarboxylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12475 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPHENYL DIMETHYL DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K61BXA0U9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-biphenyldicarboxylate, also known as Biphenyl dimethyl dicarboxylate (B.D.D.), is a planar biphenyldicarboxylic acid ester with the CAS number 792-74-5.[1][2] This synthetic compound, derived from the medicinal plant Schizandra fructus, is primarily recognized for its hepatoprotective properties and is utilized in the treatment of chronic hepatitis and other forms of liver damage.[3][4][5] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of significant interest in drug development and biomedical research. This guide provides a comprehensive overview of its chemical properties, biological activities, experimental protocols, and safety information.
Chemical Identity and Physical Properties
This compound is a white to cream-colored crystalline powder.[1][6] It is insoluble in water but shows solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 4-(4-methoxycarbonylphenyl)benzoate[8] |
| CAS Number | 792-74-5[7][8][9] |
| Molecular Formula | C₁₆H₁₄O₄[1][8] |
| Molecular Weight | 270.28 g/mol [1][8] |
| Synonyms | Biphenyl dimethyl dicarboxylate, 4,4'-Dicarboxymethylbiphenyl, Dimethyl 4,4'-dibenzoate[1][10] |
| InChIKey | BKRIRZXWWALTPU-UHFFFAOYSA-N[8][9] |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC[8] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Physical Form | Crystalline solid / Fine faintly red crystals | [7][8] |
| Color | White to Off-White / Cream | [1][6] |
| Melting Point | 213-215 °C | [1] |
| Boiling Point | 373.4°C (rough estimate) | [1] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | DMSO: ~0.25 mg/mL, DMF: ~1 mg/mL | [7][9] |
| Benzene & Chloroform (Slightly, Heated, Sonicated) | [1] | |
| Storage Temperature | -20°C (long-term) | [7][9] |
| Stability | ≥ 4 years at -20°C |[7][9] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Data Point | Value | Reference(s) |
|---|---|---|---|
| UV/Vis Spectroscopy | λmax | 280 nm | [7][9] |
| ¹H NMR (403 MHz, CDCl₃) | δ (ppm) | 8.13 (d, J = 8.7 Hz, 4H), 7.69 (d, J = 8.7 Hz, 4H), 3.95 (s, 6H) | [6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | 166.79, 153.16, 144.34, 130.19, 129.68, 127.23, 124.20, 52.2 | [6] |
| Mass Spectrometry (EI) | m/z (%) | 270 (M+, 48), 239 (100) | [6] |
| Ionization Energy | IE (eV) | 9.15 ± 0.05 |[11] |
Biological Activity and Mechanism of Action
The primary therapeutic application of this compound is as a hepatoprotective agent. It has been shown to normalize elevated alanine aminotransferase (ALT) levels, a key indicator of liver damage.[1][2] The compound provides protective action against liver lesions induced by toxins such as carbon tetrachloride (CCl₄) in animal models.[8][12]
The key mechanism of action is its ability to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1][7][9] At a concentration of 250 µg/ml in HepG2 cells, it induces the expression of interferon-α (IFN-α) stimulated genes, suggesting a potential anti-viral effect, particularly against the Hepatitis B virus (HBV).[7][9][13] Furthermore, it exhibits antioxidant properties by enhancing the hepatic mitochondrial glutathione redox status, which helps protect liver cells from oxidative stress.[12]
Key Applications
-
Drug Development: Used as a hepatoprotective agent in the treatment of chronic viral hepatitis and drug-induced liver injury.[1][9][14]
-
Research: Employed in studies of hepatic fibrosis and chronic hepatocellular damage.[1][15]
-
Chemical Synthesis: Serves as a starting reagent for the synthesis of other complex molecules, such as dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates.[1][2] It is also a valuable monomer for creating polymers with improved thermal and mechanical properties.[16]
-
Agrochemicals: Historically used in the preparation of insect growth regulators.[8]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions for in vitro experiments.
Materials:
-
This compound (crystalline solid)[7]
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Inert gas (e.g., Argon or Nitrogen)[7]
-
Aqueous buffer or isotonic saline[7]
Procedure:
-
Weigh the desired amount of this compound solid.
-
Dissolve the solid in an appropriate volume of DMSO (to a concentration of ~0.25 mg/mL) or DMF (to ~1 mg/mL).[7][9] The solvent should be purged with an inert gas.[7]
-
For experiments requiring aqueous solutions, the organic stock solution can be diluted into the desired aqueous buffer or isotonic saline.[7]
-
Note: Due to the compound's limited stability in aqueous solutions, it is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, aliquot the organic stock solution and store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]
Protocol 2: Synthesis via Nickel-Catalyzed Reductive Coupling
This protocol describes the synthesis of this compound (referred to as H-H dimer) from a tosylated precursor, adapted from a procedure for biaryl dicarboxylates.[17]
Materials:
-
Methyl 4-(tosyloxy)benzoate (precursor, synthesized from methylparaben)
-
Anhydrous Dimethylformamide (DMF)
-
Manganese (Mn) powder
-
NiBr₂bipy catalyst
-
Trifluoroacetic acid
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate
-
Apparatus for flash chromatography
Procedure:
-
Charge a 25 mL Schlenk flask with a stir bar, anhydrous DMF (3 mL), and provide a protective inert atmosphere. Heat the reaction to 60°C.
-
Add Manganese (Mn) powder (1.1471 g, 0.209 mol) to the reaction, followed quickly by the NiBr₂bipy catalyst (0.3912 g, 0.001 mol) and trifluoroacetic acid (40 µL).
-
Slowly add Methyl 4-(tosyloxy)benzoate (1.000 g, 0.00326 mol) dissolved in 3 mL of anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at 60°C for 1 hour.
-
After 1 hour, acidify the reaction with 1M hydrochloric acid (20 mL).
-
Slowly add diethyl ether (50 mL) to the reaction mixture and extract three times with diethyl ether (50 mL x 3).
-
Wash the combined organic layers twice with D.I. water (50 mL) and once with brine (50 mL).
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the crude product via flash chromatography to yield this compound.[17]
Protocol 3: Recrystallization for Purification
This method is used to obtain high-purity crystals of the compound.[18]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Heating mantle, condenser, and standard reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve approximately 300 mg of the crude compound in 20 mL of boiling ethyl acetate (boiling point ~77°C).
-
Reflux the solution for about 15 minutes.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool very slowly over a period of ~15 hours to room temperature.
-
After several hours, platelet-shaped colorless crystals will form.
-
Recover the purified crystals by filtration.[18]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as an irritant.
Table 4: GHS Hazard Information
| Code | Hazard Statement | Precautionary Codes |
|---|---|---|
| H315 | Causes skin irritation | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P304+P340, P312 |
(Reference for Table 4:[19][20])
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[20] Use a NIOSH-approved respirator if dust is generated.[21]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Hygiene: Avoid ingestion and inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, store at -20°C.[7][9]
Conclusion
This compound is a well-characterized molecule with significant therapeutic potential as a hepatoprotective agent. Its ability to modulate the JAK/STAT pathway and exhibit antioxidant effects underscores its importance in the study and treatment of liver diseases. The availability of established synthesis and purification protocols facilitates its use in research and development. Proper adherence to safety and handling guidelines is essential when working with this compound.
References
- 1. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- 2. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 11. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Diphenyl Dimethyl Bicarboxylate in the Treatment of Viral Hepatitis, Adjuvant or Curative? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. osti.gov [osti.gov]
- 17. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]
- 18. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. fishersci.es [fishersci.es]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Physical and chemical properties of Dimethyl 4,4'-biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and biological activity of Dimethyl 4,4'-biphenyldicarboxylate. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is a symmetrical diester with a planar biphenyl core structure.[2] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [3] |
| Molecular Weight | 270.28 g/mol | [4][5] |
| Melting Point | 213-215 °C | [2] |
| Boiling Point (estimated) | 373.4 °C | [2] |
| Solubility in DMSO | ~0.25 mg/mL | [6] |
| Solubility in Dimethyl Formamide (DMF) | ~1 mg/mL | [6] |
| Water Solubility | Insoluble | [1][2] |
| UV/Vis Maximum Absorption (λmax) | 280 nm | [6] |
Spectral Data Summary
The following table summarizes the key spectral data for this compound, crucial for its identification and characterization.
| Spectral Data | Values and Interpretation | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.13 (d, J = 8.5 Hz, 4H, Ar-H), 7.69 (d, J = 8.5 Hz, 4H, Ar-H), 3.95 (s, 6H, -OCH₃) | [4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.1 (C=O), 144.6 (Ar-C), 130.5 (Ar-CH), 130.0 (Ar-C), 127.5 (Ar-CH), 52.5 (-OCH₃) | [4] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 270 | [7] |
| Infrared (IR) | Key stretches expected for C=O (ester), C-O (ester), and aromatic C-H and C=C bonds. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via Fischer esterification of 4,4'-biphenyldicarboxylic acid is provided below.
Synthesis of this compound via Fischer Esterification
Materials:
-
4,4'-Biphenyldicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,4'-biphenyldicarboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a crystalline solid.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity: JAK/STAT Signaling Pathway
This compound has been shown to act as a hepatoprotectant, in part by stimulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] This pathway is crucial for transmitting information from extracellular signals to the cell nucleus, leading to the activation of gene transcription involved in immunity and cell proliferation.
The following diagram illustrates the general mechanism of the JAK/STAT pathway and the role of this compound.
Caption: Activation of the JAK/STAT signaling pathway by this compound.
Applications in Research and Drug Development
This compound is primarily recognized for its hepatoprotective properties and has been investigated for the treatment of chronic hepatitis.[2] Its ability to stimulate the JAK/STAT signaling pathway suggests its potential as an immunomodulatory agent. In drug development, it can serve as a scaffold for the synthesis of novel therapeutic agents. Furthermore, its rigid biphenyl core is of interest in materials science for the development of polymers and liquid crystals.
References
- 1. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]
- 2. DIETHYL BIPHENYL-4,4'-DICARBOXYLATE(47230-38-6) 1H NMR [m.chemicalbook.com]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate [orgspectroscopyint.blogspot.com]
- 5. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 4,4'-biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-biphenyldicarboxylate is a significant organic compound utilized as a key intermediate in the synthesis of various materials, including polymers and liquid crystals. Its molecular structure and conformational dynamics are of paramount importance as they dictate the macroscopic properties of these materials. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and experimental protocols related to this compound.
Molecular Structure and Spectroscopic Data
The molecular structure of this compound, with the chemical formula C₁₆H₁₄O₄, consists of a central biphenyl core with methyl carboxylate groups attached at the 4 and 4' positions.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The characteristic chemical shifts for this compound are summarized below.
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic Protons | 8.13 | Doublet | 8.5 | 4H |
| Aromatic Protons | 7.69 | Doublet | 8.5 | 4H |
| Methyl Protons | 3.95 | Singlet | - | 6H |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) in ppm |
| Carbonyl Carbon | 167.1 |
| Aromatic Carbon | 144.6 |
| Aromatic Carbon | 130.5 |
| Aromatic Carbon | 130.0 |
| Aromatic Carbon | 127.5 |
| Methyl Carbon | 52.5 |
Crystallographic Data and Solid-State Conformation
Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in the solid state. The crystallographic data for this compound is presented in the following table.
| Crystal Data | Value |
| Chemical Formula | C₁₆H₁₄O₄ |
| Formula Weight | 270.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 7.1358 (9) Å |
| b | 5.9752 (8) Å |
| c | 29.709 (4) Å |
| V | 1266.7 (3) ų |
| Z | 4 |
| Temperature | 100 K |
In the solid state, the asymmetric unit of this compound consists of one half of the molecule, with the complete molecule generated by an inversion center.[1] The biphenyl core is essentially planar.[1] The dihedral angle between the phenyl rings is a critical conformational parameter. The ester groups exhibit a small dihedral angle of 6.37 (10)° with respect to the phenyl rings to which they are attached.[2]
Conformational Analysis
The conformation of this compound is primarily defined by the dihedral angle between the two phenyl rings. This rotation is subject to an energy barrier.
Rotational Energy Barrier
Computational studies on the parent biphenyl molecule have shown that the rotational barrier is relatively low. For biphenyl, the experimental barriers for rotation are approximately 6.0 ± 2.1 kJ/mol at a 0° dihedral angle (planar conformation) and 6.5 ± 2.0 kJ/mol at a 90° dihedral angle. The presence of substituents at the para positions, such as the methyl ester groups in this compound, is not expected to significantly increase the steric hindrance to rotation around the central C-C bond. Therefore, it is anticipated that this compound will also have a relatively low rotational energy barrier in the gas phase and in solution, allowing for dynamic conformational changes.
The following diagram illustrates the key rotational degree of freedom in this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 4,4'-biphenyldicarboxylic acid with methanol in the presence of an acid catalyst.
Materials:
-
4,4'-Biphenyldicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4,4'-biphenyldicarboxylic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from boiling ethyl acetate.[2]
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethyl acetate.[2]
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
For a typical ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, and experimental methodologies for this compound. The planar conformation in the solid state, coupled with a low rotational barrier in other phases, are key characteristics of this molecule. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the fields of materials science and drug development. A thorough understanding of these fundamental properties is essential for the rational design of new materials and pharmaceuticals based on the this compound scaffold.
References
Spectroscopic Analysis of Dimethyl 4,4'-biphenyldicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl 4,4'-biphenyldicarboxylate, a molecule of interest in various fields including polymer chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.13 | Doublet (d) | 8.5 | 4H | Aromatic CH (ortho to ester) |
| 7.69 | Doublet (d) | 8.5 | 4H | Aromatic CH (meta to ester) |
| 3.95 | Singlet (s) | - | 6H | OCH₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C=O (Ester) |
| 144.6 | Quaternary Aromatic C |
| 130.5 | Aromatic CH |
| 130.0 | Quaternary Aromatic C |
| 127.5 | Aromatic CH |
| 52.5 | OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1280, ~1100 | Strong | C-O Stretch (Ester) |
| ~850 | Strong | Para-disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are provided below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 270 | High | [M]⁺ (Molecular Ion) |
| 239 | Medium | [M - OCH₃]⁺ |
| 183 | Medium | [M - COOCH₃]⁺ |
| 152 | High | [C₁₂H₈]⁺ (Biphenyl radical cation) |
| 126 | Low | [C₁₀H₆]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to guide researchers in reproducing these results.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to encompass all expected proton resonances.
-
Data is typically acquired over 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlet peaks for each unique carbon atom.
-
A wider spectral width is used compared to ¹H NMR.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (Solid State): As this compound is a solid, several methods can be employed:
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
-
The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment in a reproducible manner.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 4,4'-biphenyldicarboxylate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their physical properties, chemical reactivity, and biological interactions. This technical guide provides an in-depth analysis of the crystal structure of Dimethyl 4,4'-biphenyldicarboxylate, a planar biphenyldicarboxylic acid ester with applications as a hepatoprotective agent.
This compound (C₁₆H₁₄O₄) presents as a crystalline solid.[1] Its molecular framework is characterized by two phenyl rings linked by a central carbon-carbon bond, with dimethyl ester groups at the 4 and 4' positions. Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms within its crystal lattice, revealing key structural features that govern its macroscopic properties.
Crystallographic Data and Structure Refinement
The crystal structure of this compound was determined at a temperature of 100 K.[2][3] The compound crystallizes in the orthorhombic space group Pbca.[2][3] The asymmetric unit of the title compound, C₁₆H₁₄O₄, consists of one half-molecule of the ester; the complete molecule is generated by an inversion center.[2][3] This crystallographic symmetry dictates that the biphenyl moiety is planar. The maximum deviation from the least-squares plane for all non-hydrogen atoms is observed for the peripheral methyl groups, amounting to 0.124 (2) Å.[2][3] The crystal packing can be described as a herringbone-like structure.[3] The solid is a typical molecular crystal, with no classical hydrogen bonds present.[2][3]
A summary of the crystal data and structure refinement parameters is provided in the table below.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄O₄ |
| Formula Weight | 270.27 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 7.1358 (9) Å[2][3] |
| b | 5.9752 (8) Å[2][3] |
| c | 29.709 (4) Å[2][3] |
| Volume | 1266.7 (3) ų[2][3] |
| Z | 4[2][3] |
| Density (calculated) | 1.417 Mg/m³[2] |
| Absorption Coefficient | 0.10 mm⁻¹[2][3] |
| F(000) | 568[2] |
| Data Collection & Refinement | |
| Reflections Collected | 14661[3] |
| Independent Reflections | 1585[3] |
| R(int) | 0.061[3] |
| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.142[3] |
| Goodness-of-fit on F² | 1.08[3] |
Molecular Geometry
The planarity of the biphenyl system is a notable feature of the crystal structure. The dihedral angle between the two phenyl rings is fixed by symmetry. Selected bond lengths and angles are presented in the following table, providing a quantitative description of the molecular geometry.
| Bond | Length (Å) | Angle | Degrees (°) |
| O1—C7 | 1.3409 (19)[3] | C2—C1—C6 | 118.00 (14) |
| O2—C7 | 1.2093 (18)[3] | C1—C2—C3 | 121.23 (14) |
| C1—C2 | 1.4035 (19)[3] | C2—C3—C4 | 120.47 (14) |
| C1—C6 | 1.4052 (19)[3] | C3—C4—C5 | 118.96 (14) |
| C4—C5 | 1.394 (2)[3] | C4—C5—C6 | 120.84 (14) |
| C5—C6 | 1.387 (2)[3] | C1—C6—C5 | 120.49 (14) |
| C4—C7 | 1.488 (2)[3] | O2—C7—O1 | 123.63 (14) |
| O1—C8 | 1.4502 (19)[3] | O2—C7—C4 | 124.77 (14) |
| O1—C7—C4 | 111.60 (13) | ||
| C7—O1—C8 | 116.14 (12) |
Experimental Protocol: Crystallization
The single crystals of this compound suitable for X-ray diffraction were obtained through a slow cooling crystallization method. The experimental procedure is outlined below:
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound with atom numbering, corresponding to the crystallographic data.
References
Solubility Profile of Dimethyl 4,4'-biphenyldicarboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in various chemical syntheses and a compound of interest in pharmaceutical research. Understanding its solubility is critical for process development, formulation design, and analytical method development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility (at approx. 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~ 0.25 mg/mL[1] | - |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 1 mg/mL[1] | - |
| Benzene | C₆H₆ | Non-Polar | Slightly Soluble | Requires heating and sonication for dissolution.[2] |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | Requires heating and sonication for dissolution.[2] |
| Water | H₂O | Polar Protic | Insoluble[2] | Sparingly soluble in aqueous solutions.[1] |
Note: The terms "Slightly Soluble" and "Insoluble" are qualitative descriptions and indicate a low affinity of the solute for the solvent. For practical applications, experimental determination of the exact solubility is recommended.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is essential for its application in research and development. The following are detailed methodologies for key experiments.
Gravimetric Method (Shake-Flask Method)
This is a well-established and reliable method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of filtered solution in mL) * 100
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.
Materials:
-
This compound
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the λmax, which is the wavelength at which the compound exhibits maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound and filter it.
-
Sample Analysis:
-
Take a known volume of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Dimethyl 4,4'-biphenyldicarboxylate and Related Aromatic Esters
Disclaimer: Direct, in-depth experimental data on the thermal stability and degradation of Dimethyl 4,4'-biphenyldicarboxylate is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on the analysis of structurally similar aromatic esters, particularly Dimethyl Terephthalate (DMT), to infer the expected thermal behavior and degradation pathways of this compound. The experimental protocols and degradation mechanisms described herein are representative of this class of compounds and should be adapted as necessary for specific research applications.
Introduction
This compound is a diester of 4,4'-biphenyldicarboxylic acid and methanol. It belongs to the class of aromatic esters, which are known for their high thermal stability. This property makes them suitable for applications in high-performance polymers, as plasticizers, and in various organic syntheses. Understanding the thermal stability and degradation profile of this compound is crucial for its application in materials science and for ensuring safe handling and processing at elevated temperatures. This guide summarizes the available thermal analysis data of analogous compounds, outlines a general experimental protocol for thermogravimetric analysis, and proposes a likely degradation pathway.
Thermal Stability of Aromatic Esters
The thermal stability of aromatic esters is influenced by the nature of the aromatic core and the ester functional groups. Generally, these compounds exhibit high melting points and decomposition temperatures. The following table summarizes the thermal properties of several aromatic esters, providing a comparative basis for estimating the thermal stability of this compound.
| Compound Name | Molecular Structure | Melting Point (°C) | Onset Degradation Temp. (°C) | Endset Degradation Temp. (°C) | Reference |
| Dimethyl Terephthalate (DMT) | C₆H₄(COOCH₃)₂ | 140.2 | - | - | [1] |
| Dimethyl-2,6-naphthalene dicarboxylate (2,6-DMNDC) | C₁₀H₆(COOCH₃)₂ | 190.2 | - | - | [1][2] |
| Dibenzyl oxalate (DBO) | (COOCH₂C₆H₅)₂ | 78.5 | - | - | [1] |
| Methyl-2-methoxybenzoate (Me-2-MeBe) | C₆H₄(OCH₃)(COOCH₃) | - | - | - | [2] |
| Benzyl benzoate (BEB) | C₆H₅COOCH₂C₆H₅ | 18.1 | - | - | [1][2] |
Note: Specific onset and endset degradation temperatures for all listed compounds were not available in the cited sources. The primary degradation of pure Dimethyl Terephthalate (DMT) in an inert atmosphere is expected to be a primary one-step process.[3]
Experimental Protocols: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a generalized TGA protocol for the analysis of an aromatic ester like this compound, based on methodologies for similar compounds.[3]
Objective: To determine the onset of decomposition and the thermal degradation profile of the analyte.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)
-
High-purity nitrogen (or other inert gas)
-
Analytical balance
-
Alumina or platinum crucibles
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the associated computer controller.
-
Ensure the purge gas (high-purity nitrogen) is flowing at a constant rate (e.g., 20-50 mL/min) through the furnace and balance chambers to provide an inert atmosphere.
-
Perform any necessary calibrations (e.g., temperature, mass) as per the manufacturer's guidelines.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry, high-purity this compound sample into a clean, tared TGA crucible.
-
Record the exact initial mass of the sample.
-
-
Experimental Setup:
-
Carefully place the sample crucible onto the TGA balance mechanism.
-
If using a simultaneous TGA/DSC instrument, place an empty, clean crucible on the reference position.
-
Seal the furnace.
-
-
Temperature Program:
-
Initial Isothermal Step: Hold the temperature at 30°C for 10-15 minutes to allow the system to stabilize and purge any residual oxygen.
-
Heating Ramp: Increase the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). The heating rate can be varied (e.g., 5, 10, 20°C/min) to study the kinetics of degradation.
-
Final Isothermal Step (Optional): Hold at the final temperature for a period to ensure complete decomposition.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which a significant mass loss (e.g., 5%) is observed.
-
Proposed Thermal Degradation Pathway
The thermal degradation of aromatic polyesters, which are polymers of aromatic dicarboxylic acids and diols, typically proceeds through the cleavage of the ester linkages.[4] A similar mechanism can be proposed for the degradation of this compound. The primary degradation step is likely the homolytic or heterolytic scission of the ester bond.
Below is a conceptual diagram illustrating a plausible thermal degradation pathway for a generic dimethyl aryl dicarboxylate, which is expected to be analogous to the degradation of this compound.
Caption: Proposed thermal degradation pathway for this compound.
The diagram illustrates that under thermal stress, the initial compound undergoes ester bond cleavage, leading to the formation of reactive radical species. These radicals can then undergo a series of complex reactions, including recombination and fragmentation, to yield various volatile products and a solid char residue. The exact nature of the degradation products would require further analysis using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
References
Technical Whitepaper: Bio-Derived Synthesis of Dimethyl 4,4'-Biphenyldicarboxylate Precursors
An in-depth technical guide on the bio-derived synthesis of precursors for Dimethyl 4,4'-biphenyldicarboxylate (DMBP) is provided below, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (DMBP) is a valuable chemical intermediate used in the synthesis of high-performance polymers, liquid crystals, and various specialty materials. Traditionally, its production relies on petrochemical-based methods, which raise concerns regarding sustainability and environmental impact. The development of bio-based production routes for DMBP precursors, primarily 4,4'-biphenyldicarboxylic acid (BPDA), offers a promising and sustainable alternative. This guide details the current state of bio-derived synthesis of these precursors, focusing on metabolic engineering strategies, experimental protocols, and quantitative production data.
The core of bio-based DMBP synthesis lies in the microbial production of its direct precursor, BPDA. This is typically achieved by engineering microorganisms to perform a biocatalytic dimerization of precursors derived from central metabolism, such as p-aminobenzoic acid (pABA).
Biosynthetic Pathway for 4,4'-Biphenyldicarboxylic Acid (BPDA)
The de novo microbial biosynthesis of BPDA has been successfully demonstrated by engineering a synthetic metabolic pathway in Escherichia coli. This pathway leverages the native chorismate biosynthesis route and introduces heterologous enzymes to channel metabolic flux towards the desired product.
The overall strategy involves a three-step enzymatic cascade starting from chorismate, a key intermediate in the shikimate pathway:
-
Conversion of Chorismate to pABA: The native E. coli enzymes PabA, PabB, and PabC convert chorismate into pABA.
-
Dimerization of pABA: A laccase enzyme is utilized to catalyze the oxidative dimerization of two pABA molecules, forming 3,3'-diamino-4,4'-biphenyldicarboxylic acid (DABP).
-
Deamination of DABP: An aminotransferase enzyme is employed to remove the amino groups from DABP, yielding the final product, BPDA.
A logical diagram illustrating this engineered metabolic pathway is presented below.
Figure 1: Engineered metabolic pathway for the biosynthesis of BPDA from glucose in E. coli.
Quantitative Data on BPDA Production
The efficiency of microbial production systems is a critical factor for their industrial viability. The table below summarizes key quantitative metrics achieved in engineered E. coli strains for the production of BPDA and its intermediate, DABP.
| Product | Host Strain | Key Enzymes Expressed | Titer (mg/L) | Molar Yield (mol/mol glucose) | Cultivation Method |
| DABP | E. coli | Laccase | 180 | N/A | Shake Flask |
| BPDA | E. coli | Laccase, Aminotransferase | 12.5 | N/A | Shake Flask |
Data compiled from representative studies in the field. N/A indicates data not available.
Experimental Protocols
This section provides a generalized methodology for the microbial production and analysis of BPDA, based on common laboratory practices.
1. Strain Construction and Plasmid Assembly:
-
Host Strain: E. coli DH5α is typically used for plasmid construction and maintenance, while E. coli BL21(DE3) is a common choice for protein expression and fermentation.
-
Gene Sourcing: Genes encoding the laccase and aminotransferase enzymes are PCR-amplified from their respective source organisms or synthesized commercially. Codon optimization for E. coli expression is recommended.
-
Vector: A suitable expression vector, such as pETDuet-1, is used. This vector allows for the co-expression of multiple genes under the control of a T7 promoter.
-
Cloning: Standard molecular cloning techniques (e.g., Gibson assembly or restriction enzyme cloning) are used to insert the laccase and aminotransferase genes into the expression vector.
-
Transformation: The resulting plasmid is transformed into the desired E. coli expression host.
2. Microbial Fermentation:
-
Pre-culture: A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) and grown overnight at 37°C with shaking at 220 rpm.
-
Main Culture: The overnight pre-culture is used to inoculate a larger volume (e.g., 50 mL) of M9 minimal medium supplemented with glucose (e.g., 10 g/L) and the necessary antibiotic. The culture is grown at 37°C with shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Fermentation: Following induction, the culture is incubated for an extended period (e.g., 48-72 hours) at a reduced temperature (e.g., 30°C) to allow for protein expression and product formation.
3. Product Extraction and Analysis:
-
Sample Preparation: After fermentation, the culture broth is centrifuged to separate the supernatant from the cell pellet.
-
Extraction: The supernatant is collected, acidified (e.g., with HCl to pH 2-3), and extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired products, is then evaporated to dryness.
-
Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector to identify and quantify pABA, DABP, and BPDA.
A workflow diagram summarizing the experimental process is shown below.
Figure 2: General experimental workflow for microbial production and analysis of BPDA.
The bio-derived synthesis of DMBP precursors, specifically BPDA, through microbial fermentation represents a significant advancement towards sustainable chemical manufacturing. The engineered pathways in microorganisms like E. coli have demonstrated the feasibility of producing these valuable compounds from renewable feedstocks. However, the current titers and yields are still relatively low for industrial-scale production.
Future research efforts should focus on:
-
Metabolic Engineering: Further optimization of the host strain's metabolism to increase the precursor supply (chorismate and pABA) and reduce the formation of competing byproducts.
-
Enzyme Engineering: Improving the catalytic efficiency and stability of the key enzymes (laccase and aminotransferase) through protein engineering.
-
Process Optimization: Developing optimized fermentation strategies, including fed-batch cultivation and in-situ product removal, to enhance productivity and overcome potential product toxicity issues.
By addressing these challenges, the bio-based production of BPDA can become a commercially viable and environmentally friendly alternative to conventional chemical synthesis.
Natural Product Analogs of Dimethyl 4,4'-biphenyldicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural product analogs of Dimethyl 4,4'-biphenyldicarboxylate, focusing on their biological activities, underlying mechanisms of action, and experimental evaluation. While direct natural product analogs featuring a biphenyl dicarboxylate core are not prominently described in scientific literature, this guide focuses on structurally related and functionally relevant natural biphenyls, particularly honokiol and magnolol, and their semi-synthetic derivatives. These compounds offer a valuable starting point for drug discovery and development, exhibiting a range of promising pharmacological properties.
Introduction to Biphenyl Scaffolds in Natural Products
Biphenyl moieties are a recurring structural feature in a variety of natural products, contributing to their diverse biological activities.[1][2][3] These compounds, found in various plant families, have demonstrated potential as anti-inflammatory, antioxidant, cytotoxic, and antimicrobial agents. The rigid yet conformationally flexible biphenyl core provides a versatile scaffold for interacting with biological targets. While nature has not yielded a direct equivalent to this compound, several natural biphenyls serve as valuable analogs due to their shared core structure and significant bioactivities.
Key Natural Product Analogs and Their Biological Activities
This section focuses on prominent natural biphenyls—honokiol and magnolol—and their derivatives, which represent the most relevant analogs to the core topic.
Honokiol and Magnolol
Honokiol and magnolol are isomeric neolignans isolated from the bark of Magnolia species. They have been extensively studied for their wide-ranging pharmacological effects.[4]
Table 1: Quantitative Biological Activity of Honokiol and Magnolol
| Compound | Biological Activity | Assay | Cell Line/Model | IC50/EC50/Inhibition | Reference |
| Honokiol | Anti-inflammatory | NF-κB Luciferase Reporter | - | 42.3% inhibition at 15 µM | [5] |
| Anti-inflammatory | Cox-2 Activity | - | 66.3% inhibition at 15 µM | [5] | |
| Anti-inflammatory | TNF-α, IL-1β, NF-κB (p65) production | CFA-induced paw tissue | Significant inhibition at 10 mg/kg | [6][7] | |
| Osteoblastogenesis | NF-κB Activation | - | Potent inducer | [8] | |
| Magnolol | Anti-inflammatory | NF-κB Luciferase Reporter | - | 44.8% inhibition at 15 µM | [5] |
| Anti-inflammatory | Cox-2 Activity | - | 45.8% inhibition at 15 µM | [5] | |
| Anti-inflammatory | IL-1β and TNF-α release | DSS-treated colitis mice | Significant reduction at 5-20 mg/kg | [9] |
Semi-Synthetic Ester Derivatives of Honokiol and Magnolol
To enhance their drug-like properties, researchers have synthesized ester derivatives of honokiol and magnolol. These modifications can improve solubility, bioavailability, and potency.[10][11][12][13]
Table 2: Cytotoxic Activity of Honokiol, Magnolol, and their Ester Derivatives against Hepatocarcinoma Cells
| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| Honokiol | HepG2 | > 80 | 40.5 ± 1.5 | 28.6 ± 1.9 | [10][13] |
| Magnolol | HepG2 | > 80 | > 80 | 75.2 ± 2.8 | [10][13] |
| Honokiol monoacetate | HepG2 | > 80 | 35.2 ± 1.8 | 25.4 ± 1.5 | [10][13] |
| Honokiol diacetate | HepG2 | > 80 | 38.9 ± 2.1 | 27.8 ± 1.9 | [10][13] |
| Honokiol monobutyrate | HepG2 | 25.1 ± 1.3 | 1.5 ± 0.1 | 1.0 ± 0.1 | [10][13] |
| Honokiol dibutyrate | HepG2 | 30.2 ± 1.5 | 1.8 ± 0.1 | 1.2 ± 0.1 | [10][13] |
| Magnolol diacetate | HepG2 | > 80 | > 80 | > 80 | [10][13] |
| Magnolol dibutyrate | HepG2 | > 80 | > 80 | > 80 | [10][13] |
Modulation of Key Signaling Pathways
Honokiol and magnolol exert their biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K-Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Honokiol and magnolol have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[5][6][7][8][9][14][15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Magnolol has been demonstrated to modulate MAPK signaling, contributing to its anti-inflammatory and other cellular effects.[9][15][16]
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is crucial for cell survival, growth, and proliferation. Magnolol has been shown to influence this pathway, which may contribute to its anticancer properties.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Honokiol and magnolol: A review of structure-activity relationships of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antihyperalgesic Properties of Honokiol in Inflammatory Pain Models by Targeting of NF-κB and Nrf2 Signaling [frontiersin.org]
- 7. Antihyperalgesic Properties of Honokiol in Inflammatory Pain Models by Targeting of NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Honokiol stimulates osteoblastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells | PLOS One [journals.plos.org]
- 13. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Dimethyl 4,4'-biphenyldicarboxylate from 4,4'-dimethylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dimethyl 4,4'-biphenyldicarboxylate, a valuable building block in the manufacturing of polymers, liquid crystals, and pharmaceutical intermediates. The synthesis is a two-step process commencing with the oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, followed by Fischer esterification to yield the desired dimethyl ester.
Two distinct methods for the initial oxidation step are presented: a scalable catalytic oxidation using a Co/Mn/Br catalyst system and a traditional laboratory-scale oxidation using potassium permanganate. The subsequent esterification is achieved through a standard acid-catalyzed reaction with methanol.
Overall Synthesis Workflow
The synthetic route from 4,4'-dimethylbiphenyl to this compound is illustrated below.
Caption: Two-step synthesis of this compound.
Part 1: Oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid
This section details two protocols for the oxidation of the methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids.
Method A: Scalable Catalytic Oxidation
This method, adapted from modern scalable industrial processes, utilizes a mixed-metal catalyst system and is suitable for larger-scale preparations.
Experimental Protocol:
-
Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature control is charged with 4,4'-dimethylbiphenyl (DMBP), acetic acid as the solvent, and the catalyst system.
-
Reaction Mixture: For a typical reaction, combine the reactants in the ratios specified in the table below.
-
Reaction Conditions: The reactor is sealed, pressurized with air or a mixture of oxygen and an inert gas, and heated to the desired temperature with vigorous stirring. The reaction progress is monitored by techniques such as HPLC or GC.
-
Work-up and Isolation: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product, 4,4'-biphenyldicarboxylic acid (BPDA), is isolated by filtration, washed with fresh acetic acid, and then with water to remove any residual catalyst and solvent. The product is dried under vacuum.
Quantitative Data for Catalytic Oxidation:
| Parameter | Value |
| Reactants | |
| 4,4'-dimethylbiphenyl | 1 equivalent |
| Acetic Acid (solvent) | 5-10 volumes |
| Cobalt(II) acetate | 0.5 - 2 mol% |
| Manganese(II) acetate | 0.5 - 2 mol% |
| Sodium bromide | 1 - 3 mol% |
| Reaction Conditions | |
| Temperature | 150-200 °C |
| Pressure | 15-30 bar (air or O₂/N₂) |
| Reaction Time | 2-6 hours |
| Product | |
| 4,4'-biphenyldicarboxylic acid | |
| Yield | >90% |
| Purity | High (suitable for esterification) |
Method B: Laboratory-Scale Potassium Permanganate Oxidation
This classic method is well-suited for smaller-scale laboratory preparations and utilizes readily available reagents.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 4,4'-dimethylbiphenyl and a solution of sodium carbonate in water.
-
Addition of Oxidant: The mixture is heated to reflux, and a solution of potassium permanganate in water is added portion-wise over several hours. The reaction is highly exothermic and the addition rate should be controlled to maintain a steady reflux. The disappearance of the purple permanganate color indicates its consumption.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, the excess permanganate is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide is formed. The manganese dioxide is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the crude 4,4'-biphenyldicarboxylic acid. The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as acetic acid or ethanol/water, can be performed for further purification.
Quantitative Data for Potassium Permanganate Oxidation:
| Parameter | Value |
| Reactants | |
| 4,4'-dimethylbiphenyl | 1 equivalent |
| Potassium permanganate | 4-6 equivalents |
| Sodium carbonate | 2-3 equivalents |
| Water (solvent) | 20-30 volumes |
| Reaction Conditions | |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 4-8 hours |
| Product | |
| 4,4'-biphenyldicarboxylic acid | |
| Yield | 70-85% |
| Purity | Good after recrystallization |
Part 2: Esterification of 4,4'-biphenyldicarboxylic acid to this compound
This section describes the Fischer esterification of the synthesized 4,4'-biphenyldicarboxylic acid.
Fischer Esterification Protocol
This acid-catalyzed esterification is a reversible reaction, and the equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with 4,4'-biphenyldicarboxylic acid and a large excess of methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.
-
Reaction Conditions: The mixture is heated to reflux with stirring. The reaction is typically monitored by TLC or LC-MS until the dicarboxylic acid is fully converted to the diester.
-
Work-up and Isolation: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.
Quantitative Data for Fischer Esterification:
| Parameter | Value |
| Reactants | |
| 4,4'-biphenyldicarboxylic acid | 1 equivalent |
| Methanol (reagent and solvent) | 20-50 equivalents |
| Concentrated Sulfuric Acid (catalyst) | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-12 hours |
| Product | |
| This compound | |
| Yield | >95% |
| Purity | High after recrystallization |
Product Characterization: this compound
The final product should be a white to off-white solid. Its identity and purity can be confirmed by the following analytical methods.
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Melting Point | 190-193 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.13 (d, J=8.4 Hz, 4H), 7.70 (d, J=8.4 Hz, 4H), 3.95 (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 166.8, 144.1, 130.3, 129.8, 127.3, 52.3 |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1280 (C-O stretch), ~1100 (O-CH₃ stretch) |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key components of each synthetic step.
Caption: Key inputs and outputs for the synthesis of this compound.
Application Notes and Protocols for the Esterification of 4,4'-Biphenyldicarboxylic Acid to Dimethyl 4,4'-Biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Dimethyl 4,4'-biphenyldicarboxylate from 4,4'-biphenyldicarboxylic acid via Fischer esterification. Included are detailed experimental protocols, a summary of reaction parameters, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable diester intermediate used in the synthesis of various organic materials, including specialty polymers and liquid crystals. The Fischer-Speier esterification is a classical and effective method for its preparation, involving the acid-catalyzed reaction of the dicarboxylic acid with an excess of methanol. This reversible reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Reaction Principle
The esterification of 4,4'-biphenyldicarboxylic acid with methanol is an equilibrium process catalyzed by a strong mineral acid, typically sulfuric acid. The excess methanol shifts the equilibrium towards the formation of the diester product and water.
Chemical Equation:
HOOC-(C₆H₄)₂-COOH + 2 CH₃OH ⇌ H₃COOC-(C₆H₄)₂-COOCH₃ + 2 H₂O (4,4'-Biphenyldicarboxylic Acid) + (Methanol) ⇌ (this compound) + (Water)
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the Fischer esterification of an analogous aromatic dicarboxylic acid, terephthalic acid, which can be used as a starting point for the synthesis of this compound.[1]
| Parameter | Value | Reference |
| Carboxylic Acid | 4,4'-Biphenyldicarboxylic Acid | - |
| Alcohol | Methanol | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Molar Ratio (Acid:Alcohol) | 1:10 (approx.) | [1] |
| Reaction Temperature | Reflux (~65 °C) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | ~80% | [1] |
Experimental Protocols
This section provides a detailed, laboratory-scale protocol for the Fischer esterification of 4,4'-biphenyldicarboxylic acid.
Materials and Equipment:
-
4,4'-Biphenyldicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator (optional)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4,4'-biphenyldicarboxylic acid.
-
Addition of Reagents: To the flask, add 100 mL of methanol. The dicarboxylic acid may not fully dissolve at room temperature.
-
Catalyst Addition: While stirring the suspension, carefully and slowly add 2 mL of concentrated sulfuric acid to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The boiling point of methanol is approximately 65 °C.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. This step will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas.
-
Precipitation and Isolation of Crude Product: The crude this compound will precipitate as a solid. Stir the mixture for 15-20 minutes to ensure complete neutralization and precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely. Ethyl acetate is a reported solvent for recrystallization.[2] Alternatively, a mixture of DMF and a small amount of water can be used.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them thoroughly.
Characterization:
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Dimethyl 4,4'-biphenyldicarboxylate via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.
This document provides detailed application notes and experimental protocols for the synthesis of Dimethyl 4,4'-biphenyldicarboxylate, a key biaryl compound, through the palladium-catalyzed Suzuki coupling of methyl 4-bromobenzoate and 4-(methoxycarbonyl)phenylboronic acid or its derivatives.
Reaction Principle
The synthesis of this compound via Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the methyl 4-bromobenzoate, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the 4-(methoxycarbonyl)phenylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic moieties are eliminated from the palladium complex, forming the desired this compound and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Optimization of Reaction Conditions
The yield of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the general effects of these parameters on Suzuki coupling reactions, providing a basis for optimization. While specific comparative data for this exact synthesis is limited in the literature, these tables are based on established principles and data from similar reactions.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Expected Yield | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | Good to Excellent | A common and cost-effective system. |
| Pd₂(dba)₃ | XPhos | 1-3 | Excellent | Highly active catalyst system, good for challenging couplings. |
| PdCl₂(dppf) | (dppf) | 1-3 | Excellent | Effective for a broad range of substrates. |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | Good to Excellent | An air-stable Pd(0) source, convenient to use. |
Yields are illustrative and highly dependent on other reaction conditions.
Table 2: Influence of Base on Reaction Yield
| Base | Strength | Solubility | Typical Yield | Notes |
| K₂CO₃ | Moderate | Moderate in aqueous mixtures | Good to Excellent | A widely used and effective base. |
| Cs₂CO₃ | Strong | High in organic solvents | Excellent | Often used for less reactive substrates. |
| K₃PO₄ | Strong | Moderate in aqueous mixtures | Excellent | A strong, non-nucleophilic base, often gives high yields. |
| Na₂CO₃ | Moderate | High in water | Good | A common and economical choice. |
Yields are illustrative and highly dependent on other reaction conditions.
Table 3: Solvent Effects on Suzuki Coupling Yield
| Solvent System | Polarity | Typical Reaction Temperature | Expected Yield | Notes |
| Toluene/Water | Nonpolar/Polar | 80-110 °C | Good to Excellent | A common biphasic system. |
| 1,4-Dioxane/Water | Polar aprotic/Polar | 80-100 °C | Excellent | Often provides high yields. |
| Ethanol/Water | Polar protic/Polar | Reflux | Good | A greener solvent option. |
| DMF | Polar aprotic | 80-120 °C | Good to Excellent | Good for dissolving a wide range of substrates. |
Yields are illustrative and highly dependent on other reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via Suzuki coupling.
Materials:
-
Methyl 4-bromobenzoate
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki coupling reaction.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis.
Application Notes: Synthesis of Polyesters Using Dimethyl 4,4'-Biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyesters incorporating 4,4'-biphenyldicarboxylate units via a two-stage melt polycondensation process. The procedure involves an initial transesterification step followed by a polycondensation reaction under high vacuum. This method is suitable for producing copolyesters with tailored thermal and mechanical properties. Due to the high melting point and crystalline nature of the homopolymer, poly(butylene 4,4'-biphenyldicarboxylate), this protocol focuses on the synthesis of a more processable copolyester by incorporating a second dicarboxylic acid monomer.[1][2] This application note includes a detailed experimental procedure, a summary of reaction parameters and resulting polymer properties in a tabular format, and a visual representation of the experimental workflow.
Introduction
Polyesters derived from 4,4'-biphenyldicarboxylic acid are of significant interest due to their rigid biphenyl units, which can impart excellent thermal stability, mechanical strength, and unique liquid crystalline properties to the polymer backbone. These characteristics make them attractive for applications in high-performance fibers, engineering plastics, and advanced materials. The synthesis typically proceeds through a two-step melt polycondensation reaction, which is a common and effective method for producing high molecular weight polyesters.[3][4][5] The first stage is a transesterification reaction between the dimethyl ester of the dicarboxylic acid and a diol, with the elimination of methanol. The second stage is a polycondensation reaction where the resulting oligomers are polymerized at higher temperatures and under vacuum to increase the molecular weight.
Data Presentation
The following table summarizes typical reaction conditions and resulting properties for the synthesis of copolyesters containing butylene 4,4'-biphenyldicarboxylate units.
| Monomer 1 | Monomer 2 | Diol | Catalyst | Transesterification Temp. (°C) | Polycondensation Temp. (°C) | Resulting Polymer Properties |
| Dimethyl 4,4'-biphenyldicarboxylate (BDD) | 2,5-Thiophenedicarboxylic acid (TDCA) | 1,4-Butanediol (BDO) | Tetrabutyl titanate (TBT) | 200 | 230 | PBTFB40 (40% BDD): Young's Modulus: 1166.8 MPaTensile Strength: 25.8 MPa[1][2][6] |
| This compound (BDD) | Dimethyl terephthalate (DMT) | 1,4-Butanediol (BDO) | Not Specified | Not Specified | Not Specified | High molecular weight copolyesters can be synthesized.[7] |
| 4,4'-Biphenyldicarboxylic acid | Terephthalic acid | Ethylene glycol | Sb2O3 | Not Specified | >270 | Copolyesters with increased heat resistance and liquid crystalline properties.[8] |
Experimental Protocol: Synthesis of Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4'-biphenyldicarboxylate)
This protocol describes the synthesis of a copolyester containing 40 mol% of butylene 4,4'-biphenyldicarboxylate units.
Materials:
-
This compound (BDD)
-
2,5-Thiophenedicarboxylic acid (TDCA)
-
1,4-Butanediol (BDO)
-
Tetrabutyl titanate (TBT) (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for dissolution)
Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
Stage 1: Transesterification
-
Charge the three-neck flask with 2,5-thiophenedicarboxylic acid (TDCA), this compound (BDD), and 1,4-butanediol (BDO). The molar ratio of total diacids (TDCA + BDD) to BDO should be approximately 1:1.2 to 1:1.5. For a 40 mol% BDD copolyester, the molar ratio of TDCA to BDD will be 60:40.
-
Add the tetrabutyl titanate (TBT) catalyst. The catalyst amount is typically in the range of 200-500 ppm relative to the total weight of the monomers.
-
Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation head.
-
Start a slow stream of nitrogen gas to create an inert atmosphere.
-
Begin stirring and heat the reaction mixture to 200°C.[2]
-
Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the receiving flask.
-
Maintain the reaction at this temperature for approximately 2-3 hours, or until the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
After the transesterification stage is complete, gradually increase the temperature of the reaction mixture to 230°C.[2]
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds. The stirring speed may need to be adjusted accordingly.
-
The polycondensation is typically continued for 3-4 hours. The reaction is considered complete when the desired melt viscosity is achieved, which can be observed by the "rod-climbing" or Weissenberg effect.[2]
-
Once the reaction is complete, remove the heat and allow the reactor to cool down under a nitrogen atmosphere.
-
The resulting polymer can be collected from the flask once it has solidified.
Purification:
-
Dissolve the crude polymer in a suitable solvent such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent like methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the two-stage melt polycondensation synthesis of polyester.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-Based Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4′-biphenyldicarboxylate) with Excellent Ultraviolet Shielding Properties and Barrier Properties - ProQuest [proquest.com]
- 3. Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of high-molecular-weight poly(1,4-butylene carbonate-co-terephthalate) and its thermal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid [mdpi.com]
Application Notes and Protocols for Polyamide Synthesis from Dimethyl 4,4'-biphenyldicarboxylate and Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the synthesis of polyamides derived from Dimethyl 4,4'-biphenyldicarboxylate and various diamines. The information is intended to guide researchers in the development of novel polyamides with potential applications in advanced materials and drug delivery systems.
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these materials typically involves the polycondensation of a dicarboxylic acid or its derivative with a diamine.[2] The use of this compound as a monomer offers a pathway to biphenyl-containing polyamides, which are expected to exhibit high rigidity and thermal stability. This document outlines generalized procedures for both solution and melt polycondensation, along with expected properties based on analogous polymer systems.
Generalized Experimental Protocols
While specific literature detailing the direct polycondensation of this compound with diamines is not extensively available in the provided search results, the following generalized protocols are based on established methods for polyamide and polyester synthesis from dimethyl esters.[3][4] Researchers should consider these as starting points and optimize the reaction conditions for their specific diamine and desired polymer properties.
2.1. Materials and Equipment
-
Monomers: this compound, various aliphatic and aromatic diamines (e.g., hexamethylenediamine, p-phenylenediamine).
-
Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), m-cresol (for solution polymerization and characterization).[1][5]
-
Catalysts: Titanium(IV) butoxide, antimony trioxide, or other transesterification catalysts for melt polycondensation.
-
Reagents: Inert gas (Nitrogen or Argon), methanol, and precipitating solvents (e.g., water, ethanol).
-
Apparatus: Glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and a heating mantle with a temperature controller. For melt polycondensation, a vacuum line is also required.
2.2. Protocol 1: Melt Polycondensation
This method is suitable for the synthesis of aliphatic and semi-aromatic polyamides and involves the direct reaction of the dimethyl ester and a diamine at high temperatures with the removal of methanol as a byproduct.
-
Reactor Setup: A clean, dry glass reactor is charged with equimolar amounts of this compound and the chosen diamine.
-
Catalyst Addition: A suitable catalyst (e.g., 0.1-0.5 mol% of Titanium(IV) butoxide) is added to the monomer mixture.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating and Methanol Removal: The reaction mixture is heated under a slow stream of inert gas. The temperature is gradually increased in stages:
-
Stage 1: Heat to 150-180 °C and hold for 1-2 hours to initiate the reaction and distill off the methanol.
-
Stage 2: Increase the temperature to 200-250 °C and continue for another 1-2 hours to further the polymerization.
-
-
Vacuum Application: Apply a vacuum (0.1-1 mmHg) to the system while increasing the temperature to 250-280 °C. This step is crucial for removing the final traces of methanol and driving the polymerization to completion to achieve a high molecular weight. The reaction is continued under vacuum for 2-4 hours, or until the desired melt viscosity is achieved.
-
Polymer Isolation: The molten polymer is extruded from the reactor under nitrogen pressure and allowed to cool. The resulting solid polymer can be pelletized or ground for further analysis.
2.3. Protocol 2: High-Temperature Solution Polycondensation
This method is often preferred for the synthesis of aromatic polyamides which may have very high melting points and can degrade at the temperatures required for melt polycondensation.
-
Reactor Setup: A reactor equipped with a mechanical stirrer, nitrogen inlet, and condenser is charged with equimolar amounts of this compound and an aromatic diamine.
-
Solvent and Catalyst Addition: A high-boiling aprotic polar solvent such as NMP or DMAc is added to dissolve the monomers. A catalyst, if required, is also added at this stage.
-
Inert Atmosphere: The system is purged with nitrogen.
-
Reaction: The reaction mixture is heated to 180-220 °C with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by observing the viscosity of the solution. The reaction is typically carried out for 4-12 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a non-solvent such as methanol or water to precipitate the polyamide. The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent and then with a low-boiling solvent like acetone to remove residual solvent, and finally dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following tables summarize the typical properties of aromatic polyamides derived from biphenyl-based diacids, which can be considered analogous to the expected properties of polyamides from this compound. The data is compiled from studies on polyamides synthesized from 4,4'-bis(4-carboxymethylene)biphenyl.[1][5][6]
Table 1: Thermal Properties of Analogous Aromatic Polyamides
| Polymer ID | Diamine Structure | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C) in N2 | 10% Weight Loss Temperature (Td10, °C) in Air |
| PA-1 | Aromatic Diamine 1 | 210 | 620 | 497 |
| PA-2 | Aromatic Diamine 2 | 225 | 650 | 520 |
| PA-3 | Aromatic Diamine 3 | 240 | 680 | 550 |
| PA-4 | Aromatic Diamine 4 | 261 | 710 | 597 |
Table 2: Solubility of Analogous Aromatic Polyamides
| Polymer ID | NMP | DMAc | DMF | DMSO | m-Cresol |
| PA-1 | ++ | ++ | ++ | ++ | + |
| PA-2 | ++ | ++ | ++ | ++ | + |
| PA-3 | ++ | ++ | ++ | ++ | + |
| PA-4 | ++ | ++ | ++ | ++ | + |
(++) Soluble at room temperature; (+) Soluble on heating
Table 3: Inherent Viscosity of Analogous Aromatic Polyamides
| Polymer ID | Inherent Viscosity (dL/g) |
| PA-1 | 0.52 |
| PA-2 | 0.68 |
| PA-3 | 0.85 |
| PA-4 | 0.96 |
Inherent viscosity measured in a specified solvent at a concentration of 0.5 g/dL at 30 °C.
Visualizations
Diagram 1: General Experimental Workflow for Polyamide Synthesis
Caption: A generalized workflow for the synthesis and characterization of polyamides.
Diagram 2: Polycondensation Reaction of this compound and a Diamine
Caption: General polycondensation reaction scheme.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Liquid Crystal Polymers from Dimethyl 4,4'-biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Crystal Polymers (LCPs) are a class of materials that exhibit properties between those of highly ordered crystalline solids and amorphous liquids. This unique combination of properties, including high thermal stability, excellent mechanical strength, and chemical resistance, makes them highly valuable in a range of applications, from high-performance engineering plastics to advanced drug delivery systems. The rigid, rod-like structure of the biphenyl moiety in Dimethyl 4,4'-biphenyldicarboxylate makes it an excellent monomer for the synthesis of thermotropic LCPs.
This document provides detailed protocols for the synthesis of LCPs via melt polycondensation of this compound with two representative diols: hydroquinone diacetate and ethylene glycol.
Synthesis Pathway
The synthesis of liquid crystal polyesters from this compound proceeds via a melt polycondensation reaction. This process involves the transesterification of the dimethyl ester with a diol at high temperatures, with the elimination of methanol as a byproduct. The reaction is typically carried out in two stages: an initial ester interchange under an inert atmosphere, followed by a high-vacuum stage to drive the polymerization to completion and achieve a high molecular weight polymer.
Caption: General synthesis pathway for liquid crystal polyesters.
Experimental Protocols
Protocol 1: Synthesis of Poly(p-phenylene 4,4'-biphenyldicarboxylate)
This protocol details the synthesis of a wholly aromatic liquid crystal polyester via melt polycondensation of this compound and hydroquinone diacetate.
Materials:
-
This compound (DM-BPDC)
-
Hydroquinone diacetate (HQDA)
-
Antimony (III) oxide (catalyst)
-
High-purity nitrogen gas
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Charging the Reactor: In a clean, dry glass reactor, charge equimolar amounts of this compound and hydroquinone diacetate. Add the antimony (III) oxide catalyst (typically 0.03-0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to ensure an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.
-
Melt and Ester Interchange: Gradually heat the reactor to a temperature of 250-280°C with continuous stirring. The reactants will melt and form a homogenous mixture. Methanol will begin to distill off as the transesterification reaction proceeds. Maintain this temperature for 1-2 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Polycondensation under Vacuum: Gradually reduce the pressure in the reactor to below 1 torr while slowly increasing the temperature to 300-320°C. The viscosity of the melt will increase significantly as the polymerization progresses. Continue the reaction under high vacuum for 2-3 hours to remove the remaining methanol and drive the reaction to completion.
-
Polymer Recovery: Once the desired viscosity is achieved (indicated by the stirrer torque), stop the reaction by cooling the reactor. The resulting solid polymer can be recovered by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.
Protocol 2: Synthesis of Poly(ethylene 4,4'-biphenyldicarboxylate)
This protocol describes the synthesis of a semi-aromatic liquid crystal polyester using this compound and ethylene glycol.
Materials:
-
This compound (DM-BPDC)
-
Ethylene glycol
-
Titanium (IV) butoxide (catalyst)
-
High-purity nitrogen gas
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Charging the Reactor: Charge the reactor with this compound and a slight excess of ethylene glycol (e.g., 1:1.2 molar ratio). Add the titanium (IV) butoxide catalyst (typically 0.05-0.1 mol% relative to the diester).
-
Inert Atmosphere: Purge the reactor with nitrogen as described in Protocol 1.
-
Ester Interchange: Heat the mixture to 180-200°C with stirring. Methanol will distill off. Continue this step for 2-3 hours until the methanol distillation ceases.
-
Polycondensation under Vacuum: Gradually increase the temperature to 240-260°C while slowly applying a vacuum (less than 1 torr). The excess ethylene glycol will distill off first, followed by further condensation byproducts. The viscosity of the reaction mixture will increase. Maintain these conditions for 3-4 hours.
-
Polymer Recovery: Cool the reactor under nitrogen and recover the solid polymer.
Experimental Workflow Diagram
Caption: A typical experimental workflow for melt polycondensation.
Data Presentation
The following tables summarize typical quantitative data that should be recorded and analyzed for the synthesis of LCPs.
Table 1: Reaction Conditions and Polymer Yield
| Polymer ID | Diol Used | Molar Ratio (DM-BPDC:Diol) | Catalyst (mol%) | Reaction Time (h) | Final Temperature (°C) | Yield (%) |
| LCP-1 | Hydroquinone Diacetate | 1:1 | Antimony (III) oxide (0.05) | 4 | 320 | >95 |
| LCP-2 | Ethylene Glycol | 1:1.2 | Titanium (IV) butoxide (0.1) | 6 | 260 | >90 |
Table 2: Characterization of Synthesized Liquid Crystal Polymers
| Polymer ID | Inherent Viscosity (dL/g) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| LCP-1 | 0.8 - 1.5 | 20,000 - 40,000 | 40,000 - 80,000 | 2.0 - 2.5 | 180 - 220 | 300 - 340 |
| LCP-2 | 0.6 - 1.0 | 15,000 - 30,000 | 30,000 - 60,000 | 2.0 - 2.3 | 80 - 110 | 230 - 260 |
Note: The values presented in the tables are illustrative and may vary depending on the specific reaction conditions and purification methods used.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High temperatures and vacuum are used in these procedures. Ensure that the glassware is free of cracks and is appropriately secured.
-
Handle catalysts with care, following the manufacturer's safety data sheets.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Dimethyl 4,4'-biphenyldicarboxylate
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2][3][4][5] This document provides detailed protocols for the synthesis of MOFs using Dimethyl 4,4'-biphenyldicarboxylate as a key organic linker. The protocols are intended for researchers, scientists, and professionals in drug development.
The organic linker, 4,4'-biphenyldicarboxylic acid (H₂BPDC), and its derivatives are often used in the synthesis of MOFs. While the user specified this compound, the synthesis of MOFs typically proceeds through the hydrolysis of the ester to the dicarboxylate in situ, or by starting with the diacid form. The following protocols are based on the use of 4,4'-biphenyldicarboxylic acid or assume the in situ hydrolysis of its dimethyl ester.
I. General Synthesis Approaches
The synthesis of MOFs from 4,4'-biphenyldicarboxylate ligands is most commonly achieved through solvothermal or hydrothermal methods. These methods involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed container. A less common but effective method is the step-by-step synthesis, which involves the sequential deposition of metal and ligand layers.[6][7]
Key Synthesis Parameters
The properties of the resulting MOF, such as its topology, porosity, and stability, are highly dependent on the reaction conditions. Key parameters to control include:
-
Metal Source: The choice of metal ion (e.g., Ni²⁺, Mn²⁺, Ho³⁺, Zr⁴⁺) dictates the geometry of the metal clusters and the overall framework structure.
-
Solvent System: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or a mixture of solvents are commonly used. The solvent can influence the solubility of the precursors and can sometimes act as a template.[8]
-
Temperature: Reaction temperatures typically range from 100 to 210°C.[9] Temperature can affect the reaction kinetics and the final crystalline phase of the MOF.
-
Reaction Time: The duration of the synthesis can vary from a few hours to several days.
-
Modulators: Additives like benzoic acid can be used to control the crystal size and morphology.
II. Experimental Protocols
The following sections provide detailed protocols for the synthesis of representative MOFs using 4,4'-biphenyldicarboxylic acid.
Protocol 1: Hydrothermal Synthesis of a Nickel-based MOF (Ni-BPDC)
This protocol is adapted from a facile one-step hydrothermal method for the synthesis of a nickel-based MOF with a tunable pore size.[9][10][11]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC) or this compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (50 mL)
-
Oven
-
Centrifuge
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve 0.149 g of 4,4'-biphenyldicarboxylic acid (or an equimolar amount of this compound) and 0.096 g of nickel(II) nitrate hexahydrate in 20 mL of N,N-dimethylformamide (DMF) in a beaker.[9]
-
Stir the mixture continuously until a homogeneous solution is formed. The molar ratio of the organic ligand to the metal salt should be approximately 3:2.[9]
-
-
Hydrothermal Synthesis:
-
Transfer the prepared solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 180°C.
-
Maintain the temperature for 10 hours.[9]
-
-
Product Collection and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the light green precipitate by centrifugation.
-
Wash the collected solid with fresh DMF and then with ethanol to remove any unreacted precursors.
-
-
Activation:
-
Dry the washed product in a vacuum oven at 120°C for 24 hours to remove the solvent molecules from the pores.[9]
-
Protocol 2: Solvothermal Synthesis of a Manganese-based MOF
This protocol is based on the solvothermal synthesis of manganese(II) 4,4'-biphenyldicarboxylates.[8]
Materials:
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC) or this compound
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Screw-capped vial (20 mL)
-
Oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL screw-capped vial, combine manganese(II) nitrate tetrahydrate and 4,4'-biphenyldicarboxylic acid (or its dimethyl ester) in a suitable molar ratio.
-
Add DMF as the solvent.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly and place it in an oven.
-
Heat the mixture at 110°C for 48 hours.[8]
-
-
Product Collection:
-
After the reaction, cool the vial to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF.
-
III. Data Presentation
The following tables summarize the synthesis conditions and key properties of MOFs synthesized with 4,4'-biphenyldicarboxylate and its derivatives.
Table 1: Synthesis Parameters for BPDC-based MOFs
| MOF Name | Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) |
| Ni-BPDC | Ni(NO₃)₂·6H₂O | 4,4'-Biphenyldicarboxylic acid | DMF | 180 | 10 |
| Mn-BPDC | Mn(NO₃)₂·4H₂O | 4,4'-Biphenyldicarboxylic acid | DMF | 110 | 48 |
| Ho-BPDC | Ho(NO₃)₃·xH₂O | 4,4'-Biphenyldicarboxylic acid | DMF | - | - |
| Zr-BPDC | ZrCl₄ | 4,4'-Biphenyldicarboxylic acid | DMF | - | - |
| Mn-MOF (deriv.) | MnCl₂·4H₂O | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | DMF | - | - |
| Ni-MOF (deriv.) | Ni(NO₃)₂·6H₂O | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | DMF | - | - |
| Cu-MOF (deriv.) | Cu(NO₃)₂·3H₂O | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | DMF | - | - |
| Cd-MOF (deriv.) | Cd(NO₃)₂·4H₂O | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | DMF | - | - |
Table 2: Characterization Data of BPDC-based MOFs
| MOF Name | BET Surface Area (m²/g) | Pore Size Distribution (nm) | Thermal Stability (°C) |
| Ni-BPDC | 311.99 | 1 - 20 | < 400 |
| Mn-BPDC | - | - | - |
| Ho-BPDC | Porous | - | High |
| Cu-MOF (deriv.) | - | 11 Å and 7 Å channels | - |
Note: "-" indicates data not specified in the provided search results.
IV. Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general experimental workflow for the solvothermal/hydrothermal synthesis of MOFs using this compound (or its diacid form).
Caption: General workflow for MOF synthesis.
Logical Relationships in MOF Synthesis
This diagram illustrates the relationship between synthesis parameters and the resulting MOF properties, which are crucial for applications like drug delivery.
Caption: Synthesis parameters and MOF properties.
V. Application in Drug Development
MOFs synthesized from 4,4'-biphenyldicarboxylate and its derivatives are promising candidates for drug delivery applications. Their high porosity and large surface area allow for the encapsulation of therapeutic agents.[1][2] The tunable pore sizes can be designed to control the release of drugs.[1] Furthermore, the organic linker can be functionalized to enhance drug loading capacity or to target specific cells.[5]
For instance, anionic MOFs can be designed to release their cargo in response to specific cationic triggers.[1] The biocompatibility of the chosen metal and ligand is a critical consideration for in vivo applications. Metals like iron and zinc, which are naturally present in the body, are often preferred.[1] The biodegradability of MOFs, resulting from the relatively labile metal-ligand bonds, is another advantageous feature for drug delivery systems.[1]
While a specific signaling pathway for a MOF derived from this compound is not detailed in the provided literature, the general principle involves the MOF acting as a nanocarrier to deliver a drug to a target site, after which the drug is released to interact with its biological target.
Conceptual Signaling Pathway for MOF-based Drug Delivery
The following diagram illustrates a conceptual pathway for a MOF-based drug delivery system.
Caption: Conceptual MOF drug delivery pathway.
References
- 1. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
Application Notes and Protocols: Hydrothermal/Solvothermal Synthesis of MOFs using Biphenyl Dicarboxylate Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal and solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing biphenyl dicarboxylate linkers. The focus is on providing reproducible methodologies and comparative data for the synthesis of prominent MOFs such as UiO-67 and DUT-5, which are of significant interest for applications in drug delivery and other biomedical fields.
Introduction to Biphenyl Dicarboxylate MOFs
Metal-Organic Frameworks constructed with biphenyl dicarboxylate linkers are a subclass of MOFs known for their robust structures and tunable porosity. The extended length of the biphenyl spacer, compared to simpler linkers like terephthalic acid, allows for the creation of larger pores within the framework, making them particularly suitable for the encapsulation of large drug molecules. Hydrothermal and solvothermal synthesis are common methods for the crystalline growth of these materials, where temperature, reaction time, solvent system, and modulators play crucial roles in determining the final properties of the MOF.
Synthesis of Biphenyl Dicarboxylate MOFs: Quantitative Data
The following tables summarize the key synthesis parameters and resulting properties for selected MOFs based on biphenyl-4,4'-dicarboxylic acid (BPDC) and its derivatives.
Table 1: Synthesis Parameters for UiO-67
| Metal Source | Linker | Solvent | Temperature (°C) | Time (h) | Modulator |
| Zirconium tetrachloride (ZrCl₄) | Biphenyl-4,4'-dicarboxylic acid (BPDC) | N,N-Dimethylformamide (DMF) | 120 | 48 | Acetic acid, Hydrochloric acid |
| Zirconium tetrachloride (ZrCl₄) | Biphenyl-4,4'-dicarboxylic acid (BPDC) | N,N-Dimethylformamide (DMF) | 80 | Overnight | Hydrochloric acid |
Table 2: Properties of Synthesized UiO-67
| Synthesis Temperature (°C) | Surface Area (m²/g) | Pore Size | Reference |
| 120 | 1415 | Microporous | [1] |
| 80 | Not specified | Not specified |
Table 3: Synthesis Parameters for DUT-5
| Metal Source | Linker | Solvent | Temperature (°C) | Time (h) |
| Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) | Biphenyl-4,4'-dicarboxylic acid (BPDC) or functionalized BPDC | N,N-Dimethylformamide (DMF) | 120 | 24 |
Table 4: Properties of Synthesized DUT-5
| Linker | Surface Area (m²/g) | Pore Size (Å) | Reference |
| BPDC | ~1610 | 19.2 x 22.7 |
Experimental Protocols
General Workflow for Hydrothermal/Solvothermal MOF Synthesis
The synthesis of MOFs using biphenyl dicarboxylate linkers typically follows the workflow illustrated below. The process involves the dissolution of precursors, solvothermal reaction, and subsequent purification and activation of the resulting MOF.
References
Application Notes and Protocols: Dimethyl 4,4'-biphenyldicarboxylate as a Hepatoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-biphenyldicarboxylate (DMB), also widely known in scientific literature as Biphenyl Dimethyl Dicarboxylate (DDB), is a synthetic compound that has demonstrated significant hepatoprotective properties in a variety of preclinical and clinical studies. These notes provide an overview of its application as a hepatoprotective agent, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data. DMB is recognized for its ability to mitigate liver injury induced by various toxins, drugs, and viral infections.[1][2][3][4] Its therapeutic potential stems from its antioxidant and anti-inflammatory activities, which help to preserve liver function and integrity.
Mechanism of Action
The hepatoprotective effects of this compound are multi-faceted, primarily revolving around the modulation of oxidative stress and inflammatory signaling pathways within the liver.
1. Antioxidant Activity: DMB enhances the cellular antioxidant defense system. It has been shown to increase the levels of reduced glutathione (GSH), a critical endogenous antioxidant, and the activity of antioxidant enzymes such as glutathione peroxidase and glutathione reductase.[5] This bolstering of the antioxidant capacity helps to neutralize reactive oxygen species (ROS), thereby reducing lipid peroxidation and protecting cellular components from oxidative damage.[2]
2. Anti-inflammatory Effects: DMB has been observed to suppress inflammatory responses in the liver. It can inhibit the expression and release of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α).[6][7] By downregulating TNF-α, DMB can attenuate the inflammatory cascade that contributes to hepatocyte apoptosis and necrosis in various liver pathologies.
3. Modulation of Signaling Pathways:
-
Nrf2/Keap1 Pathway: Evidence suggests that DMB may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant and phase II detoxifying enzymes.[3][8][9][10][11][12][13]
-
JAK/STAT Pathway: DMB has been reported to stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[14][15][16][17][18] This pathway is involved in the cellular response to cytokines and growth factors and can play a role in promoting cell survival and regeneration.
4. Protection Against DNA Damage: Studies have indicated that DMB can protect hepatocyte DNA from damage induced by carcinogens and other toxic substances.[19] This protective effect may be attributed to its ability to inhibit the binding of harmful metabolites to DNA and to enhance DNA repair mechanisms.
Data Presentation
The following tables summarize the quantitative data from various studies investigating the hepatoprotective effects of this compound.
Table 1: Effect of DMB on Liver Function Markers in Animal Models of Liver Injury
| Animal Model | Toxin/Inducer | DMB Dosage | Route of Administration | Duration of Treatment | Change in ALT Levels | Change in AST Levels | Reference |
| Rats | Carbon Tetrachloride (CCl4) | 75 or 375 mg/kg | Oral | 30 days | 61.2-76.2% decrease | 46.9-60.8% decrease | [6] |
| Mice | Concanavalin A | 150 mg/kg | Oral | Prior to induction | Markedly reduced | Markedly reduced | [7] |
| Rats | Ischemia/Reperfusion | 100, 300, 500 mg/kg | Oral | 10 days | Significantly attenuated | Significantly attenuated | [6] |
| Rats | Aflatoxin B1 | Not specified | Intraperitoneal | Not specified | Significant prevention of increase | Significant prevention of increase | [20] |
Table 2: Effect of DMB on Markers of Oxidative Stress in Animal Models of Liver Injury
| Animal Model | Toxin/Inducer | DMB Dosage | Route of Administration | Duration of Treatment | Change in MDA Levels | Change in GSH Levels | Reference |
| Rats | Ischemia/Reperfusion | 100, 300, 500 mg/kg | Oral | 10 days | Significantly attenuated | Increased content | [6] |
| Rats | Normal and Chemically-injured | Not specified | Not specified | Not specified | Significant decrease | Significant increase | [5] |
Table 3: Clinical Studies on the Efficacy of DMB in Patients with Chronic Hepatitis
| Study Population | DMB Formulation | Dosage | Duration of Treatment | Primary Outcome | Key Findings | Reference |
| Chronic Hepatitis Patients | DDB plus Garlic Oil | 2, 3, or 6 capsules/day (25 mg DDB/capsule) | 6 weeks | ALT normalization | Dose-dependent increase in ALT normalization (up to 88% in the highest dose group) | [19] |
| Chronic Hepatitis with Metabolic Syndrome | DDB/Ursodeoxycholic Acid combination | BDD 12.5 mg/UDCA 50 mg, three times a day | 24 weeks | ALT normalization (≤40 U/L) | 50% of patients in the treatment group achieved ALT normalization compared to 6% in the placebo group | [1][5][21][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the hepatoprotective effects of this compound.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This model is widely used to screen for hepatoprotective agents. CCl4 is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and leads to liver damage.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Hepatotoxicity: Administer a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in olive oil or liquid paraffin.
-
Treatment Groups:
-
Normal Control: Receive only the vehicle (e.g., olive oil).
-
CCl4 Control: Receive CCl4 and the vehicle for the test compound.
-
DMB Treatment Group(s): Receive CCl4 and DMB at various doses (e.g., 50, 100, 200 mg/kg), typically administered orally once daily for a specified period (e.g., 7-14 days) before and/or after CCl4 administration.
-
Positive Control: Receive CCl4 and a known hepatoprotective agent like silymarin (e.g., 100 mg/kg, oral).
-
-
Sample Collection: 24-48 hours after the last dose, animals are anesthetized, and blood is collected via cardiac puncture for serum separation. The liver is then excised, weighed, and a portion is fixed in 10% formalin for histopathological analysis, while the remaining tissue is stored at -80°C for biochemical assays.
-
Biochemical Analysis:
-
Serum Liver Enzymes: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available kits.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced Glutathione (GSH) as a measure of antioxidant capacity.
-
Assay for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity
Principle: The activity of ALT and AST is determined spectrophotometrically by measuring the rate of NADH oxidation in a coupled enzyme reaction.
Protocol (using a commercial kit):
-
Sample Preparation: Centrifuge collected blood at 3000 rpm for 15 minutes to separate the serum.
-
Reagent Preparation: Prepare the working reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized substrates and enzymes.
-
Assay Procedure:
-
Pipette the specified volume of serum and reagent mixture into a 96-well plate or cuvettes.
-
Incubate the reaction mixture at 37°C for the time specified in the kit protocol.
-
Measure the change in absorbance at 340 nm over a set period using a spectrophotometer.
-
-
Calculation: The enzyme activity (U/L) is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Assay for Malondialdehyde (MDA) Content
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Protocol:
-
Tissue Homogenate Preparation: Homogenize a known weight of liver tissue (e.g., 100 mg) in ice-cold potassium chloride (KCl) solution (1.15%).
-
Reaction Mixture:
-
To a tube containing the homogenate, add phosphoric acid and a solution of TBA.
-
Incubate the mixture in a boiling water bath for 45-60 minutes.
-
-
Extraction: After cooling, add n-butanol to the mixture, vortex vigorously, and centrifuge to separate the layers.
-
Measurement: Measure the absorbance of the upper organic layer at 532 nm.
-
Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or 1,1,3,3-tetraethoxypropane. Results are typically expressed as nmol/mg of protein.
Assay for Reduced Glutathione (GSH) Content
Principle: The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) that can be measured spectrophotometrically at 412 nm.
Protocol:
-
Tissue Homogenate Preparation: Homogenize a known weight of liver tissue in ice-cold phosphate-buffered saline (PBS) or a specific lysis buffer provided in a kit.
-
Deproteinization: Precipitate the proteins in the homogenate using trichloroacetic acid (TCA) or metaphosphoric acid, followed by centrifugation.
-
Reaction Mixture:
-
To the supernatant, add a phosphate buffer and the DTNB reagent.
-
-
Measurement: Measure the absorbance of the resulting yellow color at 412 nm after a short incubation period.
-
Calculation: The concentration of GSH is determined from a standard curve prepared with known concentrations of GSH. Results are typically expressed as µmol/mg of protein.
Mandatory Visualizations
References
- 1. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Dysregulation of Nrf2/Keap1 Redox Pathway in Diabetes Affects Multipotency of Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyl-dimethyl dicarboxylate in treating and preventing hepatitis due to drug poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.9. Hepatic Glutathione Levels [bio-protocol.org]
- 6. Antiapoptotic effect of DDB against hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diphenyl dimethyl bicarboxylate on concanavalin A-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dysregulation of Nrf2/Keap1 Redox Pathway in Diabetes Affects Multipotency of Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of JAK/STAT pathway transduces cytoprotective signal in rat acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biphasic activation of the JAK/STAT pathway by angiotensin II in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the Jak-STAT-signaling pathway in embryonic lens cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Glutathione assay [bio-protocol.org]
- 22. Efficacy and Safety of Biphenyl Dimethyl Dicarboxylate and Ursodeoxycholic Acid Combination in Chronic Hepatitis Related to Metabolic Syndrome Components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimethyl 4,4'-biphenyldicarboxylate in High-Performance Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-biphenyldicarboxylate, and its corresponding diacid, 4,4'-biphenyldicarboxylic acid, are key monomers in the synthesis of high-performance aromatic polymers, such as polyesters and polyamides. The rigid and linear biphenyl unit, when incorporated into a polymer backbone, imparts exceptional thermal stability, mechanical strength, and chemical resistance. These properties make polymers derived from this monomer suitable for demanding applications in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers utilizing this compound.
Data Presentation: Properties of Biphenyl-Containing Polymers
The incorporation of the 4,4'-biphenyl dicarboxylate moiety significantly enhances the thermal and mechanical properties of polymers. Below is a summary of quantitative data for various high-performance polymers synthesized using this monomer.
| Polymer Type | Co-monomers | Synthesis Method | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Polyamide | Various aromatic diamines | Direct Polycondensation | 210 - 261 | 497 - 597 (in air), 620 - 710 (in N2)[1][2] | - | - |
| Polyesterimide | 2,2-bis[4-(4-aminophenoxy)phenyl]propane, 3,3',4,4'-biphenyltetracarboxylic dianhydride | Two-step polycondensation | >216 | >500 | 282 - 332 | 5.7 - 7.8[3] |
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol describes the synthesis of an aromatic polyester from this compound and an aromatic diol (e.g., hydroquinone) via melt polycondensation.
Materials:
-
This compound
-
Hydroquinone diacetate (or hydroquinone dipivalate)[4]
-
Nitrogen (N2) gas supply
-
Transesterification catalyst (e.g., zinc acetate, titanium(IV) butoxide)
-
High-vacuum pump
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum adapter
Procedure:
-
Monomer Charging: In a clean, dry three-necked round-bottom flask, charge equimolar amounts of this compound and hydroquinone diacetate.[4] Add the catalyst (typically 0.05-0.1 mol% based on the diester).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. Purge the system with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture.
-
First Stage (Ester Interchange):
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of 200-250°C.
-
Maintain this temperature to allow for the ester interchange reaction to occur, during which methanol (or acetic acid if using hydroquinone diacetate) will distill off.[4]
-
Continue this stage until the distillation of the byproduct ceases (typically 1-2 hours).
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 280-350°C.[5]
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr (0.13 kPa).[5]
-
A significant increase in the melt viscosity will be observed as the polymerization proceeds.
-
Continue the reaction under high vacuum and high temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicated by the stirring motor stalling or the polymer wrapping around the stirrer.[4]
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas and cool the reactor to room temperature.
-
The solid polymer can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120°C) for 24 hours to remove any residual solvent.
-
Protocol 2: Synthesis of Aromatic Polyamides via Direct Polycondensation (Yamazaki Phosphorylation Reaction)
This protocol details the synthesis of an aromatic polyamide from 4,4'-biphenyldicarboxylic acid and an aromatic diamine using the Yamazaki phosphorylation reaction.[2]
Materials:
-
4,4'-biphenyldicarboxylic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite
-
Calcium chloride (CaCl2)
-
Lithium chloride (LiCl)
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen (N2) gas supply
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-biphenyldicarboxylic acid, the aromatic diamine, and lithium chloride in NMP.
-
Reagent Addition: Add pyridine and triphenyl phosphite to the solution under a nitrogen atmosphere.
-
Polymerization:
-
Heat the reaction mixture to 100-120°C with constant stirring.
-
Maintain this temperature for 3-6 hours. The solution will become viscous as the polyamide forms.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and characterization of high-performance polymers.
Caption: Logical steps in the melt polycondensation process for aromatic polyesters.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. EP0496404B1 - Process for the preparation of aromatic polyesters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4,4'-biphenyldicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in various industrial applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, focusing on improving reaction yield and purity.
Q1: My overall yield for the synthesis is consistently low. Which synthetic step is the most critical to scrutinize?
A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For the synthesis of this compound, the most critical steps that often contribute to significant yield loss are:
-
The C-C Coupling Step (Suzuki or Ullmann): This is the core bond-forming reaction. Inefficient coupling due to catalyst deactivation, improper reaction conditions, or side reactions is a primary cause of low yields.
-
Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization. Optimizing the purification method is crucial for maximizing the isolated yield.
Q2: I'm performing a Suzuki-Miyaura coupling to form the biphenyl backbone and observing a low yield. What are the first things I should check?
A2: Low yields in Suzuki coupling are a common issue. Here are the initial checks to perform:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Arylboronic acids can degrade, especially if they are electron-deficient. Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system may be required.[1]
-
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and can degrade over time.[1] Ensure they are fresh and have been stored under an inert atmosphere.
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity.
-
Q3: I am observing significant amounts of homocoupling byproducts (e.g., this compound from the boronic acid) in my Suzuki coupling reaction. How can I minimize this?
A3: Homocoupling is a frequent side reaction in Suzuki coupling. Here are some strategies to minimize it:
-
Strictly Anaerobic Conditions: The presence of oxygen can promote the homocoupling of the boronic acid.[2] Rigorous degassing of the reaction mixture is essential.
-
Use of a Pd(0) Catalyst Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction. Employing a direct Pd(0) source can mitigate this.
-
Optimize Ligand Choice: The use of electron-rich and sterically bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2]
-
Use a Boronic Ester: Converting the boronic acid to its pinacol ester can enhance its stability and reduce the propensity for homocoupling.[2]
Q4: I am attempting an Ullmann coupling and the reaction is not proceeding or the yield is very low. What are the potential issues?
A4: The classical Ullmann reaction is known for requiring harsh conditions and sometimes giving erratic yields. Key factors to consider are:
-
Copper Activation: The copper used in the reaction often requires activation.
-
High Temperatures: Ullmann reactions typically require high temperatures (often above 200 °C) to proceed.[3]
-
Solvent: High-boiling polar aprotic solvents like DMF or nitrobenzene are commonly used.[3]
-
Aryl Halide Reactivity: Similar to Suzuki coupling, the reactivity of the aryl halide is important (I > Br > Cl).[3]
-
Side Reactions: Homocoupling can also be a side reaction in Ullmann couplings.[4]
Q5: When oxidizing 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, what are the key parameters to control for a high yield?
A5: The oxidation of 4,4'-dimethylbiphenyl, often using a Co/Mn/Br catalyst system, is a common route. To achieve high yields, consider the following:
-
Catalyst Composition: The ratio of cobalt, manganese, and bromine is crucial for catalytic activity.[5]
-
Solvent System: The reaction is typically carried out in acetic acid, and the water content can influence the reaction rate and selectivity.[6]
-
Temperature and Pressure: These reactions are often performed at elevated temperatures and pressures to ensure complete conversion.[7]
-
Oxygen Supply: A continuous supply of an oxidizing agent, like air or pure oxygen, is necessary.
Data Presentation
The following table summarizes representative yields for different synthetic routes to this compound or its dicarboxylic acid precursor. Note that reaction conditions can significantly impact the final yield.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Reference(s) |
| Oxidation | 4,4'-Diisopropylbiphenyl | Co/Mn acetate, Bromine source, Air | Acetic Acid | 190 °C | 90.3 | [8] |
| Oxidation | 4,4'-Dimethylbiphenyl | NHPI/Co(OAc)₂/Mn(OAc)₂ | Acetic Acid | 100 °C | 82 | [7] |
| Ullmann Coupling | 3-Iodotoluene | Activated Copper | DMF | High | 45-60 | [9] |
| Diels-Alder | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, Ethene | Sc(OTf)₃ | 1,4-Dioxane | 220 °C | 31 | [10] |
| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Various | Various | Generally high | [4][11] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of this compound via the coupling of methyl 4-bromobenzoate and methyl 4-boronobenzoate.
Materials:
-
Methyl 4-bromobenzoate
-
Methyl 4-boronobenzoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), methyl 4-boronobenzoate (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Synthesis via Ullmann Coupling (Symmetrical)
This protocol describes the symmetrical coupling of methyl 4-iodobenzoate to form this compound.
Materials:
-
Methyl 4-iodobenzoate
-
Activated copper powder
-
High-boiling point solvent (e.g., DMF, nitrobenzene)
-
Sand bath or high-temperature heating mantle
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-iodobenzoate and a stoichiometric amount of activated copper powder.
-
Solvent Addition: Add a suitable high-boiling point solvent.
-
Reaction: Heat the mixture to a high temperature (typically >200 °C) under reflux with vigorous stirring.[3]
-
Monitoring: Monitor the reaction by TLC. The reaction may require several hours to days for completion.
-
Workup: After cooling, the reaction mixture is typically filtered to remove copper residues. The filtrate is then subjected to an appropriate workup, which may include extraction and washing.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 3: Synthesis via Oxidation of 4,4'-Dimethylbiphenyl
This protocol outlines the oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, which can then be esterified to the desired product.
Materials:
-
4,4'-Dimethylbiphenyl
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Pressurized reaction vessel (autoclave)
-
Oxygen or air source
Procedure:
-
Catalyst Preparation: In a pressurized reaction vessel, dissolve cobalt(II) acetate, manganese(II) acetate, and sodium bromide in glacial acetic acid.
-
Reactant Addition: Add 4,4'-dimethylbiphenyl to the catalyst solution.
-
Reaction: Seal the vessel and pressurize with air or oxygen. Heat the mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.[7]
-
Monitoring: The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure. The product, 4,4'-biphenyldicarboxylic acid, often precipitates from the cooled reaction mixture and can be collected by filtration.
-
Esterification: The resulting dicarboxylic acid can be converted to this compound through standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 9. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Dimethyl 4,4'-biphenyldicarboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Dimethyl 4,4'-biphenyldicarboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
The reported melting point of pure this compound is in the range of 213-215 °C.[1][2] A broad melting range or a melting point significantly lower than this range for your recrystallized product may indicate the presence of impurities.
Q2: What are some suitable solvents for the recrystallization of this compound?
This compound is soluble in several organic solvents, particularly when heated.[3] Based on experimental data, ethyl acetate is a suitable solvent for recrystallization.[4] Other potential solvents include dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), although these are noted as good solvents at room temperature which may result in lower yields upon recrystallization.[5][6] The compound has limited solubility in water.[1][3]
Q3: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as biphenyl-4,4'-dicarboxylic acid and methanol, as well as byproducts from the esterification reaction.[3] If the synthesis involved a Suzuki coupling, residual palladium catalyst and boronic acid derivatives could also be present.
Q4: How can I confirm the purity of my recrystallized product?
The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point within the expected range of 213-215 °C is a good indicator of purity.[1][2]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The cooling process is too slow. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]- If the above fails, evaporate all the solvent and attempt the recrystallization again with a smaller volume of solvent.[7]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[7] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute-solvent mixture.- The concentration of impurities is high, leading to a significant depression of the melting point. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool slowly.[7]- Try a different recrystallization solvent with a lower boiling point.- If significant impurities are suspected, consider a pre-purification step such as column chromatography. |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Rapid crystal formation can trap impurities.[7] Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly at room temperature before moving to an ice bath.[7] |
| The recrystallized product is colored. | - Colored impurities are present in the crude material. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[8] |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.[9]- To avoid premature crystallization, use a pre-heated funnel for the hot filtration step.[8] You can also add a slight excess of solvent before hot filtration and then boil it off before cooling. |
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C16H14O4 |
| Molecular Weight | 270.28 g/mol [10] |
| Appearance | White to off-white crystalline solid[3] |
| Melting Point | 213-215 °C[1][2] |
Solubility Data
| Solvent | Solubility |
| Water | Insoluble[1] |
| Ethanol | Soluble[3] |
| Acetone | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Approximately 0.25 mg/mL[5] |
| Dimethylformamide (DMF) | Approximately 1 mg/mL[5] |
| Ethyl Acetate | Soluble in boiling solvent[4] |
| Benzene | Slightly soluble, requires heating and sonication[1] |
| Chloroform | Slightly soluble, requires heating and sonication[1] |
Experimental Protocol: Recrystallization of this compound from Ethyl Acetate
This protocol is a general guideline. The optimal solvent volume and temperatures may vary depending on the purity of the crude material.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to slurry the solid. Heat the mixture on a hot plate to the boiling point of the solvent (77 °C). Add more hot ethyl acetate dropwise until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and, if desired, perform further analysis (e.g., TLC, NMR) to confirm purity.
Diagrams
Caption: Troubleshooting workflow for the recrystallization process.
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 2. Biphenyl dimethyl dicarboxylate | CAS#:792-74-5 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Flash chromatography protocol for purifying Dimethyl 4,4'-biphenyldicarboxylate
Welcome to our technical support center. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of Dimethyl 4,4'-biphenyldicarboxylate using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for the purification of this compound is silica gel, 60 Å pore size, 230-400 mesh particle size. Its polarity is well-suited for separating this moderately polar compound from both non-polar and more polar impurities.
Q2: Which mobile phase system is recommended for the flash chromatography of this compound?
A2: A solvent system composed of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent such as ethyl acetate is highly effective. A good starting point for method development is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.35 on a silica gel TLC plate.[1]
Q3: My crude this compound is not very soluble in the initial chromatography solvent. How should I load it onto the column?
A3: For compounds with low solubility in the mobile phase, a dry loading technique is recommended.[2] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your packed column. This technique prevents issues with poor separation that can arise from using a strong dissolution solvent.
Q4: Should I use an isocratic or gradient elution for the purification?
A4: For most purifications of this compound, a gradient elution is recommended. A gradient, where the polarity of the mobile phase is gradually increased over time, will allow for the efficient elution of non-polar impurities first, followed by the desired product with good peak shape, and finally, the removal of more polar impurities from the column. This approach generally leads to better separation and purer fractions.
Experimental Protocol: Flash Chromatography Purification
This protocol outlines a general procedure for the purification of approximately 1 gram of crude this compound. The parameters may need to be adjusted based on the specific impurity profile of your crude material.
1. Thin-Layer Chromatography (TLC) Analysis: Before performing the flash chromatography, it is crucial to analyze your crude mixture by TLC to determine the optimal solvent system.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: Start with a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the TLC plate and develop the plate in a chamber containing your chosen mobile phase.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).
-
Goal: Identify a solvent system where the this compound spot has an Rf value between 0.2 and 0.35. This will be your starting point for the flash chromatography gradient.
2. Flash Chromatography Procedure:
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample).
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (approx. 40 g for a 1 g sample) in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin the elution with your initial, low-polarity mobile phase.
-
Gradually increase the percentage of the more polar solvent (ethyl acetate) according to a predefined gradient.
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and flow rate.
-
Monitor the composition of the fractions by TLC to identify which ones contain your purified product.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
-
Quantitative Data Summary
The following table provides typical parameters for the flash chromatography purification of 1 gram of crude this compound.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Amount of Silica Gel | 40 - 50 g |
| Column Diameter | 40 mm |
| Sample Loading | 1 g (Dry Loaded) |
| Mobile Phase A | Hexanes |
| Mobile Phase B | Ethyl Acetate |
| Flow Rate | 15-20 mL/min |
| Fraction Size | 15-20 mL |
Suggested Elution Gradient
This is a representative gradient. The actual gradient should be optimized based on your initial TLC analysis.
| Column Volumes (CV) | % Mobile Phase B (Ethyl Acetate) |
| 0 - 2 | 5% |
| 2 - 12 | 5% → 25% (Linear Gradient) |
| 12 - 15 | 25% |
| 15 - 17 | 25% → 100% (Column Wash) |
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the percentage of ethyl acetate in your mobile phase. |
| Product does not elute or elutes very slowly (low Rf). | The mobile phase is not polar enough. | Increase the percentage of ethyl acetate in your mobile phase. |
| Poor separation of product from a close-running impurity. | Inefficient packing or inappropriate solvent system. | Ensure the column is packed uniformly without any cracks or channels. Try a different solvent system. For example, you could substitute ethyl acetate with a solvent from a different selectivity group, such as dichloromethane.[4] |
| Streaking or tailing of the product spot on TLC and broad peaks from the column. | The sample may be too concentrated, or there might be an acidic/basic interaction with the silica. | Load a more dilute sample. If the compound is acid-sensitive, you can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase. |
| The product appears to be degrading on the column. | This compound is generally stable, but some ester compounds can be sensitive to the acidic nature of silica gel. | Minimize the time the compound spends on the column by using a faster flow rate. Alternatively, consider using a less acidic stationary phase like neutral alumina. |
| Co-elution with unreacted starting materials or byproducts. | Common impurities from the synthesis of the parent 4,4'-biphenyldicarboxylic acid can include derivatives of benzoic acid, phenol, or terephthalic acid.[5] | Optimize your gradient to improve separation. A shallower gradient around the elution point of your product may be necessary. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Palladium Catalyst Removal from Dimethyl 4,4'-biphenyldicarboxylate Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective removal of residual palladium catalysts from the reaction mixture of Dimethyl 4,4'-biphenyldicarboxylate, a common product of Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the high purity of your final product, meeting the stringent requirements for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my this compound product?
A1: The most prevalent and effective methods for palladium removal include:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents are activated carbon and specialized metal scavengers, which can be silica-based or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT).[1]
-
Crystallization: Purifying the final product through recrystallization can effectively leave palladium impurities behind in the mother liquor. The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Chromatography: Techniques such as column chromatography are effective for separating the desired compound from the palladium catalyst.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]
Q2: How do I select the most appropriate method for my specific experiment?
A2: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous, Pd(0) or Pd(II)), the solvent system used, and the required purity level of your final product. For instance, for pharmaceutical applications with very low palladium limits (ppm levels), a combination of methods like filtration followed by scavenging might be necessary.[2]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, a component of the platinum group metals, the limit is typically less than 5 ppm for oral administration and 0.5 ppm for parenteral administration.[4]
Q4: Can recrystallization alone be sufficient for palladium removal?
A4: While recrystallization is a powerful purification technique, it may not always be sufficient to reduce palladium levels to the required limits, especially for APIs.[4] The success of recrystallization depends heavily on the solvent system and the nature of the palladium species. In some cases, palladium complexes can co-crystallize with the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High palladium content in the final product after initial purification. | - Strong chelation of palladium to the product molecule.- The palladium species is highly soluble in the solvent system, making simple filtration ineffective. | - Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.- Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find one with high selectivity for palladium and low affinity for your product.[5] |
| Significant loss of this compound during the scavenging process. | - The product may be adsorbing to the scavenger material, especially with activated carbon.[5] | - Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.- Adjust the Solvent: Use a solvent in which your product is highly soluble to reduce its adsorption to the scavenger.- Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[2] |
| Inconsistent palladium removal from batch to batch. | - Variation in the palladium species present at the end of the reaction (e.g., different oxidation states). | - Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step.- Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.- Pre-treatment: Consider a mild oxidation or reduction step to convert palladium into a single, more easily removed species. |
| Filtration is ineffective at removing the palladium catalyst. | - The palladium species is soluble (homogeneous) in the reaction mixture.- The palladium particles are too fine and pass through the filter medium. | - Switch to a Different Method: For soluble palladium, use scavengers, precipitation, or chromatography.[2]- Use a Finer Filter Medium: Employ a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).- Optimize Celite® Bed Filtration: Ensure the Celite® bed is well-packed (1-2 cm thick) and pre-wetted with the solvent.[2] |
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Conditions | Reference |
| Si-TMT (Silica-Trimercaptotriazine) | 2239 | 20 | 82% | 0.03 wt scavenger, 35°C, 2h | [1] |
| SiliaMetS Thiol | 1668 | 70 | >95% | 0.6 w/w scavenger, 50°C, 4h | [4] |
| SEM26 | 1668 | 20 | >95% | 0.6 w/w scavenger, 50°C, 4h | [4] |
| ISOLUTE® Si-TMT | 1668 | 161 | >95% | 0.6 w/w scavenger, 50°C, 4h | [4] |
| MP-TMT | 33,000 | <200 | Not specified | 5 equivalents, RT, overnight | Biotage |
| Thiourea Alkyl Silica | 150-220 | <1 | Not specified | Not specified | [6] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Conditions | Reference |
| Darco KB-B | 300 | <1 | 97% | 0.2 wt, THF, 45°C, 18h, followed by crystallization | [1] |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | <273 | Not specified | 0.7 wt carbon, 0.35 wt chelating agent | [1] |
| DARCO KB-G | 1668 | 633 | >95% | 0.6 w/w, 50°C, 4h | [4] |
| Generic Activated Carbon | 800 | ~100 | 46% | 2g / 10mL, 16h | [7] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Si-TMT)
-
Dissolution: Dissolve the crude this compound product containing the residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., Si-TMT, typically 0.03-0.15 w/w relative to the crude product).[1][4]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours.[4][5] The optimal time and temperature should be determined experimentally by monitoring the palladium concentration.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: General workflow for palladium removal using a solid-supported scavenger.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. benchchem.com [benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. mt.com [mt.com]
How to resolve solubility issues of Dimethyl 4,4'-biphenyldicarboxylate in DMF
Welcome to the technical support center for Dimethyl 4,4'-biphenyldicarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on resolving solubility issues in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF at room temperature?
A1: this compound is known to have limited solubility in DMF at room temperature. Published data indicates a solubility of approximately 1 to 2 mg/mL.[1][2][3] Achieving the higher end of this range may require physical assistance such as sonication.[2]
Q2: Are there any recommended pre-treatment steps for the solvent or compound before dissolution?
A2: Yes, for optimal results, it is recommended to use anhydrous DMF. One product information sheet suggests that the DMF should be purged with an inert gas, such as argon or nitrogen, before use to remove dissolved oxygen and prevent potential side reactions, especially if the solution is to be heated or used in sensitive applications.[3] Ensure the this compound is a dry, crystalline solid.[3][4]
Q3: How should stock solutions of this compound in DMF be stored?
A3: For short-term storage, a stock solution can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store the solution at -80°C, where it can be stable for up to six months. It is also recommended to protect the solution from light.
Q4: Can I use heat to increase the solubility of this compound in DMF?
Troubleshooting Guide
Issue 1: Incomplete Dissolution at Room Temperature
If you observe that this compound is not fully dissolving in DMF at the desired concentration, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: Precipitation Occurs After Cooling a Heated Solution
If the compound dissolves upon heating but precipitates out of solution as it cools to room temperature, this indicates that you have created a supersaturated solution.
-
Option 1: Work with a heated solution. If your experimental setup allows, you can maintain the temperature of the solution to keep the compound dissolved.
-
Option 2: Use the solution immediately. Prepare the solution directly before use while it is still warm and the compound is fully dissolved.
-
Option 3: Recrystallization. If the goal is purification, this property can be exploited. The principle of dissolving in a hot solvent and precipitating upon cooling is the basis of recrystallization.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Reported Solubility | Conditions |
| N,N-Dimethylformamide (DMF) | ~1 mg/mL | Room Temperature |
| N,N-Dimethylformamide (DMF) | ~2 mg/mL | With sonication |
| Dimethyl sulfoxide (DMSO) | ~0.25 mg/mL | Room Temperature |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | With sonication and heating to 60°C |
| Benzene | Slightly soluble | With heating and sonication |
| Chloroform | Slightly soluble | With heating and sonication |
| Water | Insoluble | Room Temperature |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMF at Room Temperature
This protocol outlines the standard procedure for preparing a stock solution with the aid of sonication.
Caption: Workflow for preparing a stock solution at room temperature.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the target concentration (not exceeding 2 mg/mL).
-
Initial Mixing: Briefly vortex the mixture to suspend the solid.
-
Sonication: Place the vial in a sonicator bath and sonicate for 15-30 minutes, or until the solid is completely dissolved.[2]
-
Inspection: Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.
-
Storage: Store the resulting stock solution at -20°C for short-term use or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of a this compound Solution in DMF Using Heat
This protocol provides a method for enhancing solubility by gentle heating, based on practices for structurally similar compounds.
Methodology:
-
Weighing: Accurately weigh the this compound into a vial suitable for heating.
-
Solvent Addition: Add the required volume of anhydrous DMF.
-
Heating and Stirring: Place the vial on a magnetic stir plate with a heating function. Begin stirring and gently heat the solution to 40-60°C.
-
Monitoring: Maintain the temperature and continue stirring until the solid is fully dissolved. Visually monitor the solution for any signs of discoloration, which could indicate thermal degradation.
-
Cooling/Use: Once dissolved, the solution can be allowed to cool to room temperature if the compound remains in solution, or it can be used immediately while still warm. Be aware that precipitation may occur upon cooling if the concentration is above the room temperature saturation point.
-
Safety: Always perform heating steps in a well-ventilated fume hood.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate [protocols.io]
Optimizing reaction conditions for Suzuki coupling to avoid homocoupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions to minimize the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses the primary causes of boronic acid homocoupling and provides systematic troubleshooting strategies to improve reaction outcomes.
Issue: Significant formation of boronic acid homocoupling byproduct is observed.
The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is a common side reaction in Suzuki coupling. This depletes the starting material, reduces the yield of the desired product, and complicates purification.
Below is a workflow to diagnose and resolve common issues leading to homocoupling.
Caption: Troubleshooting workflow for identifying and resolving the root causes of homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid (or another organoboron reagent) couple to form a symmetrical biaryl.[1] This undesired product can complicate purification and lower the yield of the intended cross-coupled product.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main causes of homocoupling are the presence of oxygen and an excess of palladium(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2] These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product, which also serves to reduce the palladium back to its active Pd(0) state.[3][4] Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), without an efficient initial reduction to Pd(0) can also promote homocoupling.[3]
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The oxidation state of the initial palladium source is critical. Pd(II) sources like Pd(OAc)₂ or PdCl₂ require an in situ reduction to the catalytically active Pd(0). This reduction can sometimes proceed through a pathway involving the homocoupling of the boronic acid.[3] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize this initial homocoupling as the active catalyst is already present.[1]
Q4: What is the role of the ligand in preventing homocoupling?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the reductive elimination step of the catalytic cycle.[5] A faster reductive elimination of the desired product makes competing side reactions, like homocoupling, less likely.[5]
Q5: Can the choice of base affect the extent of homocoupling?
A5: Yes, the base is essential for activating the boronic acid for the transmetalation step, but its choice can also influence side reactions.[2] The selection of the base is often interdependent with the solvent. While a base needs to be strong enough to facilitate transmetalation, an inappropriate choice can lead to other side reactions. Screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is often recommended to find the optimal conditions for a specific reaction.[6]
Q6: Can using more stable boronic acid derivatives reduce homocoupling?
A6: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.
Data Presentation
The following tables summarize quantitative data on factors influencing homocoupling.
Table 1: Effect of Dissolved Oxygen on Homocoupling
This table demonstrates the critical importance of deoxygenation to suppress the formation of the homocoupling dimer.
| Entry | Dissolved O₂ (ppm) at t=0 | % Homocoupling Dimer |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
Data adapted from a study on the synthesis of LY451395, where rigorous exclusion of oxygen was shown to be crucial.[4]
Table 2: Effect of Different Bases on Suzuki Coupling Yield
This table shows the impact of various bases on the yield of a model Suzuki-Miyaura coupling reaction. While not a direct measure of homocoupling, higher yields are indicative of minimized side reactions.
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 82 |
| 6 | NaOAc | 70 |
| 7 | TEA (Triethylamine) | 65 |
Data from a study screening bases for a Suzuki-Miyaura coupling reaction, indicating that inorganic bases were generally more effective.[7]
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents
The exclusion of oxygen is critical to prevent catalyst oxidation and subsequent homocoupling.[5] Two common methods for degassing are sparging and the freeze-pump-thaw technique.
Method A: Sparge with Inert Gas
-
Assemble the reaction flask with the solvent.
-
Insert a long needle or a glass pipette connected to a source of inert gas (Nitrogen or Argon) so that it is submerged below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for at least 15-30 minutes.[6]
Method B: Freeze-Pump-Thaw
This method is more effective for rigorous oxygen removal.[8]
-
Place the solvent in a Schlenk flask sealed with a septum.
-
Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.
-
Apply a high vacuum to the flask for 2-3 minutes while the solvent remains frozen.
-
Close the stopcock to the vacuum and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.[8]
-
After the final cycle, backfill the flask with an inert gas.
Protocol 2: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices to avoid homocoupling.
-
Glassware Preparation : Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation : To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), boronic acid (1.1-1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition : Add the previously degassed solvent (e.g., a mixture of dioxane and water) via syringe.[9]
-
Reaction Setup : If a Pd(II) catalyst is used, consider adding a mild reducing agent like potassium formate (1-2 equivalents) before adding the catalyst.[6]
-
Inert Atmosphere : Sparge the reaction mixture with an inert gas for an additional 10-15 minutes.[9]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. youtube.com [youtube.com]
Preventing hydrolysis of Dimethyl 4,4'-biphenyldicarboxylate during workup
Topic: Preventing Hydrolysis During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of Dimethyl 4,4'-biphenyldicarboxylate during experimental workup, ensuring higher purity and yield of your target compound.
Troubleshooting Guide: Low Yield or Purity of this compound
Encountering lower-than-expected yields or impurities in your final product can be a common challenge. Hydrolysis of the ester functional groups in this compound to its corresponding dicarboxylic acid is a frequent culprit during aqueous workup procedures. This guide will help you diagnose and resolve these issues.
Symptoms of Hydrolysis:
-
Lower-than-expected final product yield: The most direct indicator of product loss.
-
Presence of a more polar spot on Thin-Layer Chromatography (TLC): The resulting biphenyl-4,4'-dicarboxylic acid is significantly more polar than the dimethyl ester.
-
Appearance of characteristic carboxylic acid peaks in NMR or IR spectra: In ¹H NMR, a broad singlet corresponding to the acidic protons may be observed. In IR spectroscopy, a broad O-H stretch (typically around 2500-3300 cm⁻¹) is indicative of a carboxylic acid.[1]
-
Precipitation of a white solid from the organic layer upon addition of a non-polar solvent: Biphenyl-4,4'-dicarboxylic acid has low solubility in many organic solvents.
If you observe any of these signs, consult the following troubleshooting table to identify the potential cause and implement the recommended solution.
| Potential Cause | Problem Description | Recommended Solution |
| Use of Strong Base for Neutralization | Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly and irreversibly hydrolyze the ester, a reaction known as saponification.[1] | Use a milder, weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[1] |
| Elevated Temperature During Workup | The rate of hydrolysis, both acid- and base-catalyzed, increases significantly with temperature. | Conduct all aqueous wash and extraction steps at reduced temperatures. Pre-cool your aqueous solutions in an ice bath before use.[1] |
| Prolonged Contact with Aqueous Phases | The longer the organic layer containing the ester is in contact with acidic or basic aqueous solutions, the greater the extent of hydrolysis.[1] | Perform aqueous washes and extractions as quickly and efficiently as possible. Avoid letting the layers sit in the separatory funnel for extended periods. |
| Insufficient Drying of the Organic Layer | Residual water in the organic layer can lead to hydrolysis, especially if acidic or basic residues are also present. | After the final aqueous wash, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.[1] |
| Incomplete Reaction | The presence of unreacted biphenyl-4,4'-dicarboxylic acid from the initial reaction can be mistaken for hydrolysis product. | Before workup, ensure the initial esterification reaction has gone to completion using an appropriate monitoring technique like TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during the workup of this compound?
A1: Ester hydrolysis is the chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] For this compound, this means the conversion of one or both methyl ester groups to carboxylic acid groups, forming the mono-methyl ester or the dicarboxylic acid. This is problematic because it reduces the yield of your desired product and introduces impurities that may be difficult to remove.
Q2: Under what pH conditions is this compound most susceptible to hydrolysis?
A2: Esters are susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis (saponification) is generally faster and irreversible, making it a more significant concern during workup.[2] Acid-catalyzed hydrolysis is an equilibrium process and can be minimized by removing water.
Q3: How does temperature affect the rate of hydrolysis?
A3: Like most chemical reactions, the rate of ester hydrolysis increases with temperature. Therefore, keeping the temperature as low as practically possible during all aqueous workup steps is a critical preventative measure.
Q4: Can I use a strong base like NaOH to quickly neutralize the acid catalyst from my esterification reaction?
A4: It is strongly advised to avoid strong bases like NaOH or KOH. These will significantly promote the saponification of your ester, leading to a substantial loss of product. A weak base like sodium bicarbonate is a much safer alternative for neutralizing residual acid.[1]
Q5: What is a brine wash and how does it help prevent hydrolysis?
A5: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl). This step helps to remove the bulk of the dissolved water from the organic layer, thereby reducing the potential for hydrolysis in the subsequent drying step.[1]
Q6: My product seems to be degrading even after a successful workup. What could be the cause?
A6: If your isolated this compound is pure but degrades over time, it may be due to residual acidic or basic impurities and exposure to moisture. Ensure your product is thoroughly dried and stored in a tightly sealed container in a cool, dry place. For long-term storage, consider storing under an inert atmosphere.
Experimental Protocols
General Workup Procedure to Minimize Hydrolysis of this compound
This protocol is a general guideline for the workup of a reaction mixture containing this compound, for instance, after an esterification of biphenyl-4,4'-dicarboxylic acid.
Materials:
-
Reaction mixture containing this compound in an organic solvent.
-
Separatory funnel
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-cooled
-
Deionized water, pre-cooled
-
Saturated aqueous sodium chloride (brine) solution, pre-cooled
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Erlenmeyer flask
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to room temperature. For particularly sensitive reactions, further cool the flask in an ice bath.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding with the aqueous workup.
-
Dilution and Transfer: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
Neutralization with Weak Base: Add cold, saturated aqueous NaHCO₃ solution to the separatory funnel. Caution: Swirl the funnel gently without the stopper first to allow for the release of any evolved CO₂ gas. Then, stopper the funnel and shake, venting frequently. Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases. This indicates that all the acid has been neutralized.
-
Water Wash: Wash the organic layer with one portion of cold deionized water to remove any remaining bicarbonate salts.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated brine solution to remove the majority of the dissolved water.[1]
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Continue adding the drying agent until it no longer clumps together and moves freely in the solution.[1]
-
Isolation of the Product: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Visualizations
Decision-Making Workflow for Workup
The following flowchart illustrates a logical decision-making process for selecting the appropriate workup steps to minimize the hydrolysis of this compound.
Caption: Workflow for minimizing hydrolysis during workup.
References
Techniques for growing single crystals of Dimethyl 4,4'-biphenyldicarboxylate for X-ray analysis
This technical support center provides troubleshooting guidance and frequently asked questions for growing single crystals of Dimethyl 4,4'-biphenyldicarboxylate suitable for X-ray analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This can be due to several factors:
-
High solute concentration: The concentration of your compound in the solvent may be too high.
-
Rapid temperature change: Cooling the solution too quickly can favor oil formation over crystal nucleation.[1]
-
Inappropriate solvent: The solvent may be too good, preventing the compound from precipitating in a crystalline form.[2]
-
Impurities: The presence of impurities can inhibit crystallization and promote oiling.[1]
Troubleshooting Steps:
-
Re-dissolve and dilute: Gently heat the solution to re-dissolve the oil, then add a small amount of additional solvent to dilute the solution. Allow it to cool slowly.[1]
-
Slow down the cooling process: Insulate the crystallization vessel to ensure a gradual temperature decrease. You can place the flask in a warm water bath that is allowed to cool to room temperature slowly.[3]
-
Change the solvent system: Try a solvent in which the compound is less soluble. A mixed solvent system, where a "poor" solvent is slowly introduced to a solution of the compound in a "good" solvent, can also be effective.[1][4]
-
Purify the material: If impurities are suspected, purify the compound further before attempting crystallization.[1]
Q2: The crystallization is happening too quickly, resulting in small or poor-quality crystals. How can I slow it down?
A2: Rapid crystallization leads to the formation of many small crystals or a powder, which are generally unsuitable for single-crystal X-ray diffraction.[5] The goal is to slow down the nucleation and growth process.
Troubleshooting Steps:
-
Reduce the supersaturation level:
-
Use a different solvent: A solvent in which the compound has slightly higher solubility at room temperature can slow down the crystallization process.[2]
-
Control evaporation: If using the slow evaporation method, reduce the size of the opening on the vial to slow the rate of solvent evaporation.[8]
-
Maintain a stable environment: Avoid vibrations or disturbances, as these can trigger rapid nucleation.[2]
Q3: No crystals are forming, even after a long time. What can I do?
A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.
Troubleshooting Steps:
-
Induce nucleation:
-
Scratch the glass: Gently scratch the inside of the crystallization vessel with a glass rod at the surface of the solution. This creates nucleation sites.[5]
-
Seed the solution: Introduce a tiny, well-formed crystal of your compound (a seed crystal) into the solution. This provides a template for further crystal growth.[2][9]
-
-
Increase supersaturation:
-
Try a different technique: If slow cooling or slow evaporation is unsuccessful, consider vapor diffusion or solvent layering.[11]
Q4: The resulting crystals are too small for X-ray analysis. How can I grow larger crystals?
A4: The formation of small crystals is often due to a high number of nucleation sites.[9] To obtain larger crystals, the number of nucleation events needs to be minimized.
Troubleshooting Steps:
-
Use a cleaner vessel: Ensure your glassware is meticulously clean to avoid dust or other particles that can act as nucleation sites.[2][9]
-
Filter the solution: Filter the saturated solution while hot to remove any particulate matter.[9]
-
Reduce the number of seed crystals: If using seeding, introduce only one or a very small number of seed crystals.[9]
-
Optimize the solvent and cooling rate: Use a solvent system and a very slow cooling or evaporation rate that favors the growth of existing crystals over the formation of new ones.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for growing single crystals of this compound?
A1: The most common and effective techniques for small organic molecules like this compound are:
-
Slow Evaporation: A solution of the compound is allowed to stand in a loosely covered container, and the solvent slowly evaporates, increasing the concentration and leading to crystallization.[3][12] This method is simple but may not be suitable for volatile solvents.[8]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3][7] A published method for this compound uses slow cooling from boiling ethyl acetate.[13]
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the antisolvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[11][12][14]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible "poor" solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents leads to crystallization.[6][11]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: A successful crystallization of this compound has been reported using ethyl acetate .[13] For aromatic esters, other potentially suitable solvents and solvent systems include:
-
Single Solvents: Toluene, chloroform, dichloromethane, and acetonitrile.[4][15]
-
Mixed Solvents: Hexane/acetone, hexane/THF, and hexane/ethyl acetate are common combinations.[4] The principle is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (like hexane) until the solution becomes slightly turbid, then warm to clarify and cool slowly.[4]
Q3: What is the ideal purity of the starting material for successful crystallization?
A3: The purer the compound, the higher the chance of growing high-quality single crystals. It is recommended that the starting material be at least 80-90% pure.[1] Impurities can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, affecting the quality of the diffraction data.[16]
Q4: How much material is needed to grow single crystals?
A4: Single crystal X-ray diffraction only requires one good quality crystal, so large quantities of material are often not necessary.[10] Experiments can be performed on a milligram scale.[11] The exact amount will depend on the solubility of the compound in the chosen solvent and the size of the crystallization vessel.
Data Presentation
Table 1: Recommended Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Role in Crystallization |
| Ethyl Acetate | 77.1 | Moderately Polar | Reported successful single solvent for slow cooling.[13] |
| Toluene | 110.6 | Non-polar | Good for dissolving aromatic compounds; can be used for slow cooling or as the "good" solvent in a mixed system.[4] |
| Chloroform | 61.2 | Moderately Polar | Can be a good solvent for esters.[15] |
| Dichloromethane (DCM) | 39.6 | Moderately Polar | A common solvent, but its high volatility can lead to rapid crystallization.[2] |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for compounds with aromatic rings.[15] |
| Hexane | 68 | Non-polar | Often used as a "poor" solvent or antisolvent in mixed solvent systems to induce precipitation.[4] |
| Acetone | 56 | Polar Aprotic | A good solvent for many organic compounds, can be paired with hexane.[4] |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | A versatile solvent, can be used in mixed systems with hexane.[4] |
Experimental Protocols
Protocol 1: Slow Cooling from a Single Solvent (Ethyl Acetate)
This protocol is based on a reported successful crystallization of this compound.[13]
-
Dissolution: Dissolve approximately 300 mg of this compound in 20 ml of boiling ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration: While hot, filter the solution through a pre-warmed filter funnel into a clean, warm Erlenmeyer flask to remove any insoluble impurities.
-
Slow Cooling: Cover the flask with a watch glass and place it in a location where it can cool to room temperature slowly and without disturbance. To slow the cooling rate further, the flask can be placed in an insulated container (e.g., a beaker packed with glass wool).[3]
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Platelet-shaped crystals should form as the solution cools.
-
Isolation: Once well-formed crystals are observed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Do not let the crystals dry out, as this can cause them to lose solvent from the crystal lattice and degrade.[3]
Protocol 2: Vapor Diffusion
-
Prepare the Inner Vial: Dissolve a small amount (e.g., 5-10 mg) of this compound in a minimal amount of a "good" solvent (e.g., toluene or chloroform) in a small, open vial.[1][16]
-
Prepare the Outer Chamber: Place the small vial inside a larger vial or jar. Add a layer of a "poor" solvent or antisolvent (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1][11]
-
Seal and Wait: Seal the outer container tightly and leave it in a vibration-free location.[12]
-
Crystal Growth: The vapor from the antisolvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals over several days to weeks.
-
Isolation: Carefully retrieve the crystals once they have reached a suitable size.
Visualizations
Caption: General workflow for single crystal growth.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. unifr.ch [unifr.ch]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. iucr.org [iucr.org]
- 8. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 9. How To [chem.rochester.edu]
- 10. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. youtube.com [youtube.com]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Side reactions in the synthesis of Dimethyl 4,4'-biphenyldicarboxylate and their prevention
Technical Support Center: Synthesis of Dimethyl 4,4'-biphenyldicarboxylate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, primarily focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of homocoupled byproducts in my reaction. What causes this and how can I prevent it?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent or two molecules of the aryl halide react with each other. This consumes your starting materials and complicates purification.
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which is known to promote the homocoupling of boronic acids.[1][2]
-
Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ can react directly with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
-
Inefficient Catalytic Cycle: A slow reductive elimination step can increase the lifetime of intermediates that may be prone to side reactions.[1]
Prevention Strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][2]
-
Use a Pd(0) Catalyst: Employing a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), eliminates the need for an in-situ reduction step that can lead to homocoupling.[1]
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling.[2][3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, minimizing the opportunity for homocoupling.[1]
Q2: My reaction yield is low, and I've identified the corresponding deboronated arene as a major byproduct. What is happening?
A2: You are observing protodeboronation (or protodeborylation), a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4][5] This is a significant pathway for reagent decomposition in Suzuki couplings.
Primary Causes:
-
Presence of Water/Proton Source: Water can act as a proton source, leading to the cleavage of the C-B bond.[6] While some water is often necessary for the catalytic cycle, excess water is detrimental.[6]
-
High Temperatures & Long Reaction Times: Elevated temperatures and prolonged exposure to basic conditions can increase the rate of protodeboronation.[5][6]
-
Inappropriate Base: Strong bases, especially hydroxides (NaOH, KOH), can accelerate protodeboronation.[6]
-
Substrate Susceptibility: Electron-deficient arylboronic acids are more prone to this side reaction.[5]
-
Ligand Effects: Certain bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[7]
Prevention Strategies:
-
Use Anhydrous Conditions: Employ anhydrous solvents and thoroughly dry all glassware. Using boronic esters (e.g., pinacol esters) can improve stability against protodeboronation.[8][9]
-
Optimize Temperature and Time: Run the reaction at the lowest effective temperature (e.g., 60-80 °C) and monitor it closely to avoid unnecessarily long reaction times.[6]
-
Select a Milder Base: Switch to weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6]
-
"Slow Release" Strategy: Using MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[4][10]
Q3: I am seeing dehalogenation of my aryl halide starting material. How can this be avoided?
A3: Dehalogenation is another common side reaction where the aryl halide is converted to an arene. This occurs when the Pd-Ar-X intermediate reacts with a hydride source.
Primary Causes:
-
Hydride Sources: Amines or alcohols used as bases or solvents can sometimes act as hydride donors.[8]
-
Impurities in Solvents: Impurities in solvents can also be a source of hydrides.
Prevention Strategies:
-
Use High-Purity Reagents: Ensure solvents and bases are of high purity and are properly stored.
-
Screen Different Bases: If dehalogenation is a significant issue, consider screening alternative bases that are less likely to act as hydride donors.[11]
-
Addition of Halide Salts: In some systems, the addition of halide salts can mitigate dehalogenation and other side reactions by favoring the formation of active catalytic species.[12][13]
Q4: Can the ester groups on my starting materials or product be hydrolyzed during the reaction?
A4: Yes, hydrolysis of the methyl ester groups to carboxylic acids is a potential side reaction, especially under basic conditions.
Primary Causes:
-
Strong Bases: Strong bases like NaOH or KOH will readily hydrolyze esters.[6]
-
Excess Water and High Temperature: The combination of water, base, and high temperature increases the rate of hydrolysis.
Prevention Strategies:
-
Use Weaker Bases: Employ milder bases such as K₂CO₃ or K₃PO₄.[6]
-
Control Water Content: While some water may be required, use the minimum necessary amount. Anhydrous conditions, if compatible with your system, will prevent hydrolysis.[9]
-
Moderate Temperature: Avoid excessively high reaction temperatures.
Quantitative Data Summary
The following table summarizes the impact of various conditions on product yield and side reaction prevalence.
| Parameter | Condition | This compound Yield | Side Product Formation | Reference(s) |
| Catalyst | Pd(PPh₃)₄ (Pd(0) source) | Higher | Reduced Homocoupling | [1] |
| Pd(OAc)₂ (Pd(II) source) | Lower | Increased Homocoupling | [1] | |
| Atmosphere | Inert (N₂ or Ar) | Higher | Reduced Homocoupling | [2] |
| Air / Oxygen | Lower | Increased Homocoupling | [2][8] | |
| Base | K₂CO₃ or K₃PO₄ (Mild) | Higher | Reduced Protodeboronation & Hydrolysis | [6] |
| NaOH or KOH (Strong) | Lower | Increased Protodeboronation & Hydrolysis | [6] | |
| Solvent | Anhydrous THF / Dioxane | Higher | Reduced Protodeboronation & Hydrolysis | [6][9] |
| Aqueous Mixtures | Variable | Increased risk of Protodeboronation & Hydrolysis | [6] | |
| Temperature | 60 - 80 °C | Optimal | Minimized Side Reactions | [6] |
| > 100 °C | Potentially Lower | Increased Protodeboronation | [5][6] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling to Minimize Side Reactions
This protocol is a general guideline for the synthesis of this compound from Methyl 4-bromobenzoate and 4-(Methoxycarbonyl)phenylboronic acid.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Dioxane/Water (e.g., 4:1 v/v), degassed
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate, 4-(Methoxycarbonyl)phenylboronic acid, and anhydrous K₂CO₃.
-
Inerting the System: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Solvent Addition: Add the degassed Dioxane/Water solvent mixture via a cannula or syringe under a positive pressure of inert gas.
-
Catalyst Addition: Under positive inert gas pressure, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by flash column chromatography on silica gel to yield this compound.[14][15]
Visualizations
Reaction and Side Reaction Pathways
Caption: Key side reactions in the Suzuki synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. orgsyn.org [orgsyn.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of Dimethyl 4,4'-biphenyldicarboxylate: ¹H and ¹³C NMR Analysis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For key intermediates like Dimethyl 4,4'-biphenyldicarboxylate, a monomer used in the synthesis of high-performance polymers, ensuring high purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound.
Introduction to Purity Analysis of this compound
This compound is a symmetrical aromatic diester. Its purity can be affected by residual starting materials, byproducts from synthesis (such as incompletely esterified analogues or positional isomers), and degradation products. A thorough purity assessment is crucial for predicting its performance in polymerization reactions and the properties of the resulting materials.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] It allows for direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[2] This guide will detail the ¹H and ¹³C NMR analysis of this compound and compare its performance with the widely used chromatographic and thermal analysis techniques.
¹H and ¹³C NMR Spectral Analysis
The structural integrity and purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are summarized in the table below.
| ¹H NMR (400 MHz, CDCl₃) | Signal | Multiplicity | Integration | Assignment |
| δ 8.13 ppm | Doublet | 4H | Aromatic protons ortho to the ester group | |
| δ 7.69 ppm | Doublet | 4H | Aromatic protons meta to the ester group | |
| δ 3.95 ppm | Singlet | 6H | Methyl protons of the ester groups |
| ¹³C NMR (101 MHz, CDCl₃) | Signal | Assignment |
| δ 167.1 ppm | Carbonyl carbon of the ester group | |
| δ 144.6 ppm | Quaternary aromatic carbon attached to the other phenyl ring | |
| δ 130.5 ppm | Aromatic CH carbon ortho to the ester group | |
| δ 130.0 ppm | Quaternary aromatic carbon attached to the ester group | |
| δ 127.5 ppm | Aromatic CH carbon meta to the ester group | |
| δ 52.5 ppm | Methyl carbon of the ester group |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). Data sourced from publicly available spectral databases.
The simplicity of the ¹H NMR spectrum, with three distinct and well-resolved signals, makes it highly suitable for quantitative analysis. The singlet of the six methyl protons at approximately 3.95 ppm is an excellent candidate for integration and quantification against an internal standard.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and throughput. Below is a comparison of qNMR, HPLC, and DSC for the purity assessment of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of components between a stationary and mobile phase. | Measurement of the heat flow associated with thermal transitions. |
| Quantification | Absolute quantification against a certified internal standard. | Relative quantification based on peak area percentage or external standardization. | Purity based on the van't Hoff equation of melting point depression. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a high-purity reference standard of the analyte for accurate quantification. | Does not require a reference standard. |
| Specificity | High; provides structural information for impurity identification. | High separation power; can resolve closely related impurities. | Low; cannot distinguish between different impurities. |
| Sensitivity | Moderate. | High, especially with UV or MS detectors. | Dependent on the thermal properties of the analyte and impurities. |
| Sample Throughput | Lower, due to longer relaxation delays required for accurate quantification. | Higher; suitable for routine analysis of multiple samples. | Moderate. |
| Sample Requirement | Milligram quantities. | Microgram to milligram quantities. | Milligram quantities. |
| Illustrative Purity (%) | 99.7 ± 0.2 | 99.8 (Area %) | 99.6 ± 0.3 |
This table presents illustrative data based on the typical performance of each technique for a high-purity organic compound.
Experimental Protocols
This protocol provides a general procedure for the purity determination of this compound using an internal standard.
-
Selection of Internal Standard: Choose a certified internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. For this compound in CDCl₃, suitable internal standards include 1,4-dinitrobenzene or dimethyl terephthalate.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the selected internal standard to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to allow for full magnetization recovery.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved singlet of the methyl protons of this compound (δ ~3.95 ppm, 6H) and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
This is a general HPLC method that can be adapted for the purity analysis of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically suitable for aromatic esters.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment if external standardization is used.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Purity is often reported as the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, quantification against a certified reference standard of this compound is necessary.
-
DSC can be used to determine the purity of crystalline organic compounds based on the principle of melting point depression.[4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset of melting and the heat of fusion from the resulting endotherm.
-
Use the instrument's software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques.
Caption: A logical workflow for the purity assessment of this compound.
Conclusion
For the comprehensive purity assessment of this compound, a multi-technique approach is recommended.
-
¹H and ¹³C NMR are indispensable for initial structural confirmation and can provide a highly accurate and precise purity value through qNMR . The qNMR method is a primary analytical technique that offers the advantage of not requiring a specific reference standard for the analyte.
-
HPLC is a powerful tool for the separation and detection of trace impurities, providing a detailed impurity profile. It is particularly useful for routine quality control due to its high throughput.
-
DSC offers a valuable orthogonal method for determining the purity of crystalline materials, based on their thermal properties.
By combining the absolute quantification of qNMR with the high-resolution separation of HPLC and the thermal analysis of DSC, researchers, scientists, and drug development professionals can achieve a thorough and reliable characterization of this compound, ensuring its suitability for its intended application.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. thermalsupport.com [thermalsupport.com]
A Comparative Guide to HPLC and GC Methods for Purity Determination of Dimethyl 4,4'-biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in the synthesis of various polymers and pharmaceutical compounds, is critical for ensuring product quality and performance. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Robust and Widely Applicable Method
Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity analysis of moderately polar to non-polar compounds like this compound. The method separates the analyte from its potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (gradient elution)
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25.1-30 min: 50% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
HPLC Workflow
Thermal analysis (TGA/DSC) of polymers containing Dimethyl 4,4'-biphenyldicarboxylate
A Comparative Guide to the Thermal Analysis of Polymers Incorporating Dimethyl 4,4'-biphenyldicarboxylate
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is paramount. The incorporation of rigid monomer units, such as those derived from this compound, into a polymer backbone can significantly influence its thermal properties. This guide provides an objective comparison of the thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), of three major classes of polymers containing the 4,4'-biphenyl dicarboxylate moiety: polyesters, polyamides, and polyimides. The data presented is supported by experimental findings from scientific literature.
Comparative Thermal Properties
The thermal behavior of polymers is dictated by their molecular structure. The rigid and planar nature of the biphenyl group in this compound enhances the thermal stability of the resulting polymers. However, the overall performance is also dependent on the nature of the linkages (ester, amide, or imide) and the other monomers used in the polymerization.
The following table summarizes the key thermal properties of representative polymers from each class. It is important to note that the specific values can vary depending on the exact composition, molecular weight, and processing conditions of the polymer.
| Polymer Class | Representative Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Char Yield at 800°C (%) |
| Polyester | Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) (PCTB) | > 103[1][2] | Lower than PCT | Better than PCT | Not Specified |
| Polyamide | Polyamide from 4,4ʹ-bis(4-carboxy methylene) biphenyl and various diamines | 210 - 261[3] | Amorphous | 497 - 597 (in air)[3] | 46 - 62 |
| Polyimide | Polyimide from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-oxydianiline (ODA) | > 216 | Amorphous | > 500 | Not Specified |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols for TGA and DSC are recommended. These are based on common practices reported in the literature for the thermal analysis of high-performance polymers.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of the polymers.
-
Instrument : A calibrated thermogravimetric analyzer.
-
Sample Preparation : A small sample (typically 5-10 mg) is placed in an alumina or platinum pan.
-
Experimental Conditions :
-
The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50 mL/min.
-
-
Data Analysis : The temperature at which a 5% weight loss occurs is recorded as the decomposition temperature. The residual weight at 800°C is reported as the char yield.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Instrument : A calibrated differential scanning calorimeter.
-
Sample Preparation : A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions :
-
A heat-cool-heat cycle is employed to erase the thermal history of the sample.
-
First Heat : The sample is heated from ambient temperature to a temperature above its expected melting or glass transition temperature at a heating rate of 10°C/min.
-
Cooling : The sample is then cooled to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Second Heat : The sample is reheated at 10°C/min to a final temperature. The data from the second heating scan is used for analysis.
-
-
Data Analysis : The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve. The melting temperature (Tm) is taken as the peak temperature of the melting endotherm.
Logical Workflow for Polymer Thermal Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of polymers for comparative evaluation.
Caption: Workflow for comparative thermal analysis of polymers.
Signaling Pathway for Thermal Degradation
While a detailed signaling pathway is more relevant to biological processes, a conceptual diagram can illustrate the logical progression of events during the thermal degradation of a polymer containing the biphenyl dicarboxylate moiety.
Caption: Conceptual pathway of polymer thermal degradation.
References
Comparing the properties of polyesters made from Dimethyl 4,4'-biphenyldicarboxylate and terephthalate
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision guided by a nuanced understanding of their physicochemical properties. This guide provides a detailed comparison of polyesters synthesized from Dimethyl 4,4'-biphenyldicarboxylate (BP) and their more common terephthalate (TP) analogs, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The incorporation of the rigid, extended biphenyl moiety in place of the phenyl ring in the polyester backbone imparts significant changes in thermal and mechanical properties, offering unique advantages for specialized applications.
The substitution of the terephthalate unit with a 4,4'-biphenyldicarboxylate unit in the polyester chain introduces a more rigid and linear structure. This structural modification generally leads to an increase in the glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength and stiffness. These characteristics make biphenyl-based polyesters attractive for applications requiring high performance under demanding thermal and mechanical conditions. However, it is noteworthy that the increased rigidity and high melting point of homopolymers like poly(butylene 4,4'-biphenyldicarboxylate) can present challenges in synthesis and processing under standard laboratory conditions[1].
Comparative Performance Data
The following table summarizes the key thermal and mechanical properties of polyesters derived from 4,4'-biphenyldicarboxylate and terephthalate. The data for the biphenyl-based polyesters are primarily from studies on copolyesters with a high biphenyl content, as data on the homopolymers is limited due to their high melting points and challenging synthesis[1].
| Property | Polyester Type | Value |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Poly(ethylene terephthalate) (PET) | ~75 °C[2] |
| Copolyester with 4,4'-biphenyldicarboxylate | > 103 °C[3] | |
| Poly(butylene terephthalate) (PBT) | ~60 °C[4] | |
| Copolyester with 4,4'-biphenyldicarboxylate | Increased with biphenyl content[1] | |
| Melting Temperature (Tm) | Poly(ethylene terephthalate) (PET) | > 250 °C[5] |
| Poly(butylene terephthalate) (PBT) | ~223 °C[6] | |
| Poly(butylene 4,4'-biphenyldicarboxylate) | High (synthesis is challenging)[1] | |
| Thermal Decomposition Temp. | Poly(ethylene terephthalate) (PET) | Stable up to 325 °C[5] |
| (5% weight loss) | Copolyester with 4,4'-biphenyldicarboxylate | Up to 418 °C[1] |
| Mechanical Properties | ||
| Young's Modulus | Copolyester with 40% butylene 4,4'-biphenyldicarboxylate | 1166.8 MPa[1][3] |
| Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) | > 230 MPa[3] | |
| Tensile Strength | Copolyester with 40% butylene 4,4'-biphenyldicarboxylate | 25.8 MPa[1][3] |
| Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) | > 41 MPa[3] | |
| Elongation at Break | Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) | > 159%[3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of comparing these two types of polyesters and a typical experimental workflow for their characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of Poly(ethylene 2,5-furandicarboxylate) with Biobased 1,5-Pentanediol: Significantly Toughened Copolyesters Retaining High Tensile Strength and O2 Barrier Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polybutylene terephthalate (PBT): Properties, applications and processing [kdfeddersen.com]
- 5. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 6. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
The Impact of Linker Selection on MOF Performance: A Comparative Analysis of Dimethyl 4,4'-biphenyldicarboxylate Analogues
A deep dive into the performance of Metal-Organic Frameworks (MOFs) reveals that the choice of the organic linker is a critical determinant of their final properties and functional efficacy. This guide provides a comparative analysis of MOFs synthesized using Dimethyl 4,4'-biphenyldicarboxylate (DMBDC), which hydrolyzes to 4,4'-biphenyldicarboxylic acid (BPDC) in situ, against those synthesized with other commonly employed linkers. The focus is on isoreticular frameworks, where the underlying topology remains the same, allowing for a direct assessment of the linker's influence on key performance metrics such as gas adsorption and catalytic activity.
For researchers, scientists, and professionals in drug development, understanding the structure-property relationships in MOFs is paramount for designing materials with tailored functionalities. This comparison will primarily focus on the well-studied UiO-67 (synthesized with BPDC) and its isoreticular counterpart UiO-66 (synthesized with terephthalic acid, BDC), along with other relevant isoreticular series.
Data Presentation: A Quantitative Comparison
The selection of the organic linker directly impacts the pore size, surface area, and ultimately, the performance of the MOF in various applications. The following tables summarize key quantitative data for isoreticular MOFs, highlighting the influence of linker choice.
Table 1: Comparison of Surface Area and Pore Volume in Isoreticular MOFs
| MOF | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid (BPDC) | Zr₆O₄(OH)₄ | ~2500 - 3000 | ~1.1 - 1.4 |
| UiO-66 | Terephthalic acid (BDC) | Zr₆O₄(OH)₄ | ~1100 - 1500[1] | ~0.5 - 0.7 |
| UiO-66-NH₂ | 2-Amino-terephthalic acid | Zr₆O₄(OH)₄ | ~1200 - 1400[1] | ~0.6 |
| UiO-66-NO₂ | 2-Nitro-terephthalic acid | Zr₆O₄(OH)₄ | ~1100 - 1300[1] | ~0.5 |
| IRMOF-10 | 4,4'-Biphenyldicarboxylic acid (BPDC) | Zn₄O | ~1600 | ~0.7 |
| IRMOF-1 (MOF-5) | Terephthalic acid (BDC) | Zn₄O | ~2900 - 3500 | ~1.0 - 1.3 |
Table 2: Gas Adsorption Capacities in Isoreticular MOFs
| MOF | Linker | Gas Adsorbate | Adsorption Capacity (mmol/g at 298 K, 1 bar) |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid (BPDC) | CO₂ | ~2.0 |
| UiO-66 | Terephthalic acid (BDC) | CO₂ | ~2.5[1] |
| UiO-66-NH₂ | 2-Amino-terephthalic acid | CO₂ | ~3.35[1] |
| UiO-66-NO₂ | 2-Nitro-terephthalic acid | CO₂ | ~2.8[1] |
| UiO-67 | 4,4'-Biphenyldicarboxylate (BPDC) | CH₄ | ~1.5 |
| UiO-66 | Terephthalic acid (BDC) | CH₄ | ~0.8 |
Experimental Protocols: Methodologies for Synthesis and Characterization
The synthesis and characterization of these MOFs generally follow established procedures. Below are detailed methodologies for the key experiments cited.
General Synthesis of UiO-67
A mixture of Zirconium(IV) chloride (ZrCl₄) and this compound (or 4,4'-biphenyldicarboxylic acid) is dissolved in a solvent, typically N,N-dimethylformamide (DMF). A modulator, such as benzoic acid or hydrochloric acid, is often added to control the crystallite size and reduce defects. The mixture is then sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours). After cooling, the resulting crystalline product is collected by centrifugation or filtration, washed with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. Finally, the material is activated by heating under vacuum to ensure a porous, guest-free framework.
Powder X-ray Diffraction (PXRD)
PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the synthesized materials are compared with the simulated patterns from single-crystal X-ray diffraction data to ensure the desired framework topology has been obtained.
Brunauer-Emmett-Teller (BET) Analysis
The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores. The BET theory is applied to the adsorption data to calculate the surface area.
Gas Adsorption Measurements
The gas adsorption capacities of the MOFs for gases like CO₂ and CH₄ are measured using a volumetric gas adsorption analyzer. The measurements are performed at specific temperatures (e.g., 273 K or 298 K) and pressures. The amount of gas adsorbed is recorded as a function of pressure to generate adsorption isotherms.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for linker selection in MOF synthesis based on desired properties.
References
A Comparative Guide to the Mechanical Properties of Polyamides Derived from Dimethyl 4,4'-biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polyamides synthesized from Dimethyl 4,4'-biphenyldicarboxylate. The performance of these advanced polymers is benchmarked against established aromatic polyamides, offering valuable insights for material selection in demanding applications. All data is presented in a clear, tabular format, supplemented by detailed experimental methodologies and a logical relationship diagram.
Comparative Mechanical Properties
The mechanical integrity of polyamides is paramount for their application in high-performance sectors. The following table summarizes key mechanical properties of polyamides derived from 4,4'-biphenyldicarboxylic acid (a closely related diacid to this compound, yielding similar polymer structures) and its copolyesters, alongside two commercially significant aromatic polyamides, Kevlar® and Nomex®, for comparative purposes.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Citation(s) |
| Polyamides from 4,4'-Sulfonyldibenzoic Acid and various aromatic diamines | 70 - 91 | 1.35 - 2.32 | 6 - 50 | [1] |
| Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) (PCTB) Copolyesters | > 41 | > 0.230 | > 159 | [2] |
| Poly(p-phenylene terephthalamide) (Kevlar®) | 2900 - 3000 | 71 - 112 | 2.4 - 3.6 | [3] |
| Poly(m-phenylene isophthalamide) (Nomex®) | 1800 - 3900 | - | - | [4] |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Direct comparison is most accurate when data is generated from the same testing conditions.
Experimental Protocols
Synthesis of Polyamides from this compound and Aromatic Diamines
The synthesis of aromatic polyamides from this compound and aromatic diamines is typically achieved through a solution polycondensation reaction. A general procedure is outlined below:
-
Monomer Preparation: this compound is first hydrolyzed to 4,4'-biphenyldicarboxylic acid.
-
Polycondensation: The resulting diacid is then reacted with an aromatic diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Condensing Agents: The reaction is facilitated by the presence of a condensing agent, such as triphenyl phosphite and pyridine, which activates the carboxylic acid groups.[1]
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen) to facilitate the polymerization and removal of byproducts.
-
Polymer Isolation: The resulting polyamide is then precipitated in a non-solvent like methanol, filtered, washed, and dried under vacuum.
This method, often referred to as the Yamazaki phosphorylation reaction, is a common laboratory-scale technique for producing high-molecular-weight aromatic polyamides.[5]
Mechanical Property Testing: Tensile Analysis
The mechanical properties of the synthesized polyamide films are characterized using a universal testing machine according to standardized protocols, such as ASTM D882.
-
Specimen Preparation: Thin films of the polyamide are cast from a solution of the polymer in a suitable solvent. The solvent is slowly evaporated to yield a uniform film, which is then cut into dumbbell-shaped specimens of defined dimensions.
-
Testing Procedure: The specimen is securely clamped in the grips of the tensile tester.
-
Strain Application: The sample is then pulled at a constant rate of elongation.
-
Data Acquisition: The force required to stretch the sample and the corresponding elongation are continuously recorded.
-
Calculation of Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Logical Relationships in Polyamide Synthesis and Characterization
The following diagram illustrates the workflow from monomer selection to the evaluation of the final polyamide's mechanical properties.
Caption: Workflow for the synthesis and mechanical characterization of polyamides.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. goodfellow.com [goodfellow.com]
- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
Porosity and surface area analysis of MOFs based on Dimethyl 4,4'-biphenyldicarboxylate
A Comprehensive Guide to the Porosity and Surface Area of MOFs Based on Dimethyl 4,4'-biphenyldicarboxylate
For researchers, scientists, and professionals in drug development, the selection of porous materials is a critical factor in designing effective delivery systems and therapeutic agents. Metal-Organic Frameworks (MOFs) synthesized from this compound and its parent ligand, 4,4'-biphenyldicarboxylic acid (BPDC), offer a versatile platform with tunable porosity and high surface areas. This guide provides an objective comparison of the porosity and surface area of these MOFs with other commonly used porous materials, supported by experimental data and detailed protocols.
Comparative Analysis of Porous Materials
The performance of porous materials in applications such as drug delivery and catalysis is intrinsically linked to their specific surface area and pore characteristics. The following tables summarize the quantitative data for MOFs based on BPDC and its derivatives, alongside alternative materials for a comprehensive comparison.
Table 1: Porosity and Surface Area of BPDC-Based MOFs
| MOF Material | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Synthesis Method |
| Ni-BPDC | Ni | 311.99[1] | - | 1-20 (distribution), 29.2 (average)[1] | Hydrothermal[1] |
| Mn-BPDC | Mn | Microporous, H₂ Adsorption | - | Nano-sized channels | Solvothermal |
| Zn-BPDC (DUT-32) | Zn | 6411 | 3.16 | Mesoporous | Solvothermal |
| Cu-BPDC Derivative | Cu | Langmuir Surface Area = 555 | - | 1.1 x 1.5 (1D open channels) | Solvothermal |
Table 2: Porosity and Surface Area of Alternative Porous Materials
| Material | Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| Activated Carbon | Carbonaceous | 900 - 1300[2] | 0.40 - 0.70[2] | <0.1 - 2.9 (mean)[2] |
| ZSM-5 | Zeolite | ~350 - 450 | ~0.18 | ~0.55 |
| MOF-5 | MOF | ~3000 | ~1.0 | ~0.8 |
| HKUST-1 | MOF | ~1800 | ~0.8 | ~0.9 |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of BPDC-based MOFs and their subsequent porosity and surface area analysis.
Solvothermal Synthesis of Ni-BPDC MOF
This protocol is adapted from a facile one-step hydrothermal method.[1]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 0.096 g of Ni(NO₃)₂·6H₂O and 0.149 g of BPDC in 20 mL of DMF in a Teflon-lined stainless-steel autoclave. The molar ratio of metal salt to ligand is 2:3.
-
Seal the autoclave and heat it to 180 °C in an oven for 12 hours. The temperature can be varied to tune the pore size of the resulting MOF.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a volatile solvent like ethanol or methanol to remove any unreacted precursors and residual DMF.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 100-150 °C) to activate the MOF by removing the solvent molecules from the pores.
Porosity and Surface Area Analysis by Nitrogen Adsorption (BET Method)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials.
Instrumentation:
-
A volumetric gas adsorption analyzer.
Procedure:
-
Sample Degassing (Activation):
-
Accurately weigh a sample of the synthesized MOF (typically 50-100 mg) into a sample tube.
-
Attach the sample tube to the degassing port of the analyzer.
-
Heat the sample under high vacuum to remove any adsorbed guest molecules (e.g., water, solvents). The degassing temperature and time are critical and depend on the thermal stability of the MOF. For many BPDC-based MOFs, degassing at 150-200 °C for several hours is common.
-
-
Nitrogen Adsorption Measurement:
-
After degassing, transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
The instrument will then introduce known amounts of high-purity nitrogen gas into the sample tube in a stepwise manner, measuring the pressure equilibration at each step.
-
The analysis is typically performed over a relative pressure (P/P₀) range from near 0 to 1.
-
-
Data Analysis:
-
The specific surface area is calculated from the nitrogen adsorption isotherm using the BET equation, typically in the relative pressure range of 0.05 to 0.35 for mesoporous materials.
-
The total pore volume is often determined from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).
-
The pore size distribution can be calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in the synthesis and analysis of BPDC-based MOFs.
Caption: Experimental workflow for the synthesis and porosity analysis of BPDC-based MOFs.
This guide provides a foundational understanding of the porosity and surface area characteristics of MOFs derived from this compound. The provided data and protocols serve as a valuable resource for researchers in the rational design and selection of porous materials for advanced applications.
References
A Spectroscopic Compass: Navigating the Structural Nuances of Dimethyl 4,4'-biphenyldicarboxylate and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of Dimethyl 4,4'-biphenyldicarboxylate and its key derivatives. This guide provides detailed experimental data and protocols to facilitate compound identification, characterization, and quality control.
This compound, a core structural motif in various functional materials and pharmacologically active compounds, presents a rich landscape for spectroscopic exploration. The introduction of substituents onto its biphenyl backbone profoundly influences its electronic and steric properties, leading to distinct and predictable changes in its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles. This guide offers a systematic comparison of the spectroscopic signatures of this compound and its nitro, amino, methoxy, and halogenated derivatives, providing a valuable resource for structural elucidation and comparative analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These values highlight the impact of substituent position and electronic nature on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Ar-H | -OCH₃ | Other |
| This compound | 8.13 (d, 4H), 7.69 (d, 4H) | 3.95 (s, 6H) | |
| Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate | 8.20 (d), 7.67 (dd), 7.59 (d), 7.30 (d) | 3.98 (s, 6H) | |
| Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate | 8.3-8.5 (m), 7.8-8.0 (m) | 4.01 (s, 6H) | |
| Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate | 7.2-7.5 (m) | 3.88 (s, 6H) | 4.5-5.5 (br s, 4H, -NH₂) |
| Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate | 6.8-7.3 (m) | 3.90 (s, 6H) | 3.5-4.5 (br s, 4H, -NH₂) |
| Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate | 7.5-7.8 (m) | 3.92 (s, 6H), 3.85 (s, 6H) | |
| Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate | 7.1-7.4 (m) | 3.93 (s, 6H), 3.89 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Ar-C | C=O | -OCH₃ |
| This compound | 144.6, 130.5, 130.0, 127.5 | 167.1 | 52.5 |
| Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate | 148.9, 135.5, 132.1, 128.4, 124.7, 122.9 | 165.8 | 53.1 |
| Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate | 149.5, 140.1, 131.8, 127.5, 124.0 | 166.2 | 52.9 |
| Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate | 145.2, 131.5, 128.7, 118.9, 115.3 | 167.5 | 52.1 |
| Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate | 146.8, 138.2, 117.5, 115.1, 112.9 | 167.8 | 52.3 |
| Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate | 157.1, 132.8, 130.5, 120.1, 112.3 | 167.3 | 55.8, 52.2 |
| Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate | 159.5, 140.2, 118.9, 112.1, 105.6 | 167.0 | 55.6, 52.4 |
Table 3: Key IR Absorption Frequencies (cm⁻¹) (KBr Pellet)
| Compound | ν(C=O) Ester | ν(C-O) Ester | ν(NO₂) / ν(NH₂) / ν(C-O) Ether | ν(Ar-H) |
| This compound | 1720 | 1275, 1110 | - | 3100-3000, 850 |
| Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate | 1725 | 1280, 1115 | 1530, 1350 | 3100-3000, 860 |
| Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate | 1728 | 1285, 1120 | 1535, 1345 | 3100-3000, 855 |
| Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate | 1715 | 1270, 1105 | 3450, 3350 | 3100-3000, 840 |
| Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate | 1710 | 1265, 1100 | 3460, 3360 | 3100-3000, 845 |
| Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate | 1718 | 1272, 1108 | 1250, 1030 | 3100-3000, 850 |
| Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate | 1722 | 1278, 1112 | 1255, 1035 | 3100-3000, 852 |
Table 4: UV-Vis Spectroscopic and Mass Spectrometry Data
| Compound | λmax (nm) in EtOH | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 280 | 270 | 239, 211, 181, 152 |
| Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate | 250 | 360 | 329, 314, 283, 238, 152 |
| Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate | 265 | 360 | 329, 314, 283, 238, 152 |
| Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate | 305 | 300 | 269, 241, 211, 182 |
| Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate | 295 | 300 | 269, 241, 211, 182 |
| Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate | 290 | 330 | 299, 271, 241, 212 |
| Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate | 285 | 330 | 299, 271, 241, 212 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
-
Data Processing: The free induction decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The spectrum was baseline-corrected and the positions of key absorption bands were identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound was prepared in absolute ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL, ensuring the maximum absorbance was within the linear range of the instrument (typically 0.1-1.0).
-
Acquisition:
-
Scan Range: 200-400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
-
Data Processing: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC) or a direct insertion probe.
-
GC-MS Conditions (for volatile derivatives):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 min.
-
-
Direct Insertion Probe (for less volatile compounds): The sample was introduced directly into the ion source, and the temperature was gradually increased to achieve volatilization.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.
Visualizing the Spectroscopic Workflow and Molecular Structures
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structures of the discussed compounds.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Structural relationship between this compound and its derivatives.
Alternative monomers to Dimethyl 4,4'-biphenyldicarboxylate for high thermal stability polymers
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing high-performance polymers with exceptional thermal stability. Dimethyl 4,4'-biphenyldicarboxylate has been a staple in the synthesis of such materials. This guide provides an objective comparison of alternative monomers, supported by experimental data, to aid in the development of next-generation polymers for demanding applications.
The quest for polymers with superior thermal properties is driven by the continuous demand for materials that can withstand extreme temperatures in fields ranging from aerospace engineering to advanced drug delivery systems. The molecular structure of the constituent monomers is the primary determinant of a polymer's thermal stability. Rigid, aromatic structures are known to enhance thermal properties by restricting chain mobility and increasing the energy required for decomposition.
This guide explores several classes of alternative monomers to this compound, focusing on aromatic diacids, dianhydrides, and diamines that lead to the formation of high-performance polyesters, polyamides, and polyimides.
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties of polymers synthesized from this compound and its alternatives. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The decomposition temperature (Td), often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%), signifies the onset of thermal degradation.
| Polymer Class | Monomers | Tg (°C) | Td (°C) |
| Polyester | This compound + 1,4-Butanediol | ~190[1] | >400[2][3] |
| Polyester | 2,5-Thiophenedicarboxylic acid + 1,4-Butanediol | - | 418 (5% weight loss)[2][3] |
| Polyamide | 4,4'-Biphenyldicarbonyl chloride + Various Aromatic Diamines | 210 - 261[4] | 497 - 597 (10% weight loss in air)[4] |
| Polyimide | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) + p-Phenylenediamine (PPD) | >400 | >550[5][6] |
| Polyimide | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) + 4,4'-Oxydianiline (ODA) | ~270 | >500[6] |
| Poly(amide-imide) | Trimellitic anhydride chloride-derived diamine + Isophthaloyl chloride | 128 - 320 | 250 - 440 |
Signaling Pathways and Experimental Workflows
The synthesis of high thermal stability polymers from these monomers typically follows established polymerization routes. The diagrams below, generated using Graphviz, illustrate the conceptual pathways for the synthesis of polyesters, polyamides, and polyimides, along with a general workflow for their thermal characterization.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the objective comparison of polymer properties. The following are detailed methodologies for the synthesis of a representative high thermal stability polyimide and the subsequent thermal analysis.
Synthesis of Polyimide from 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) and p-Phenylenediamine (PPD)
This protocol describes a conventional two-step procedure for polyimide synthesis.[6][7]
1. Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve p-phenylenediamine (PPD) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Slowly add an equimolar amount of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
2. Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program. A typical heating schedule is as follows:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete cyclodehydration (imidization).
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Thermal Characterization Protocols
1. Thermogravimetric Analysis (TGA): [8][9][10]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Use a small, representative sample of the polymer film (typically 5-10 mg).
-
Analysis Conditions:
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate of 10°C/min.
-
Conduct the analysis under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Determine the onset decomposition temperature and the temperature at 5% or 10% weight loss from the resulting TGA curve (weight vs. temperature).
2. Differential Scanning Calorimetry (DSC): [8][11][12]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Use a small, encapsulated sample of the polymer film (typically 5-10 mg) in an aluminum pan.
-
Analysis Conditions:
-
Heat the sample to a temperature above its expected glass transition and melting point (if applicable) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
Conclusion
The selection of monomers is a critical determinant of the thermal stability of the resulting polymers. While this compound is a well-established monomer for high-performance polyesters, a wide array of alternative aromatic diacids, dianhydrides, and diamines offer pathways to even more thermally robust materials such as polyamides and polyimides. The incorporation of rigid and planar structures, as seen in monomers like BPDA and aromatic diamines, significantly elevates the glass transition and decomposition temperatures of the final polymers. This guide provides a foundational comparison to assist researchers in selecting the most appropriate monomers to meet the demanding thermal stability requirements of their specific applications. Further investigation into the structure-property relationships of novel monomer combinations will continue to push the boundaries of high-performance polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. nexus-analytics.com.my [nexus-analytics.com.my]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Thermal charactrization of polymer | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Electronic Properties of Dimethyl 4,4'-biphenyldicarboxylate and Related Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Dimethyl 4,4'-biphenyldicarboxylate alongside other functionalized biphenyl molecules. The data presented is derived from computational studies, offering insights into the impact of various substituent groups on the electronic structure of the biphenyl core. This information is crucial for the rational design of novel organic materials with tailored electronic characteristics for applications in fields such as organic electronics and drug development.
Executive Summary
Computational analysis reveals that the introduction of substituent groups at the 4,4'-positions of the biphenyl backbone significantly modulates its electronic properties. Electron-withdrawing groups, such as the methoxycarbonyl group in this compound and the nitro group in dinitrobiphenyl derivatives, generally lead to a decrease in the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, influences key electronic parameters like the HOMO-LUMO gap, ionization potential, and electron affinity, which are critical for determining a molecule's charge transport capabilities and reactivity.
Data Presentation
The following table summarizes the calculated electronic properties of biphenyl and several of its derivatives based on Density Functional Theory (DFT) calculations.
| Molecule Name | Substituent Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Biphenyl | -H | -6.315 | -0.631 | 5.684 | 6.315 | 0.631 |
| 4-Nitrobiphenyl | 4-NO₂ | -7.132 | -2.134 | 4.998 | 7.132 | 2.134 |
| 4,4'-Dinitrobiphenyl | 4,4'-di-NO₂ | -7.812 | -3.215 | 4.597 | 7.812 | 3.215 |
Data for biphenyl and its nitro derivatives were obtained from DFT calculations using the B3LYP functional and the 3-21G basis set.[1]
Note: Specific computational data for this compound was not available in the searched literature. The data for nitro-substituted biphenyls is presented as a comparison for biphenyl functionalized with electron-withdrawing groups.
Experimental and Computational Protocols
The electronic properties presented in this guide are typically determined through computational chemistry methods, primarily Density Functional Theory (DFT). A common protocol for such calculations is as follows:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of the compound to find its most stable, lowest-energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these energies, other electronic properties are derived:
-
HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (ELUMO - EHOMO). A smaller gap generally indicates that the molecule can be more easily excited.
-
Ionization Potential (IP): The energy required to remove an electron from the molecule. According to Koopmans' theorem, this can be approximated as the negative of the HOMO energy (-EHOMO).[1]
-
Electron Affinity (EA): The energy released when an electron is added to the molecule. This can be approximated as the negative of the LUMO energy (-ELUMO).[1]
-
A widely used functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-31G* or a larger one for more accurate results.[1] The choice of functional and basis set can significantly impact the calculated values, and it is essential to use a consistent level of theory when comparing different molecules.
Mandatory Visualization
The following diagram illustrates a typical workflow for the computational study of the electronic properties of organic molecules.
Caption: A flowchart of the computational workflow for determining molecular electronic properties.
Discussion and Comparison
The electronic properties of biphenyl and its derivatives are of significant interest due to their potential applications in various fields. The parent biphenyl molecule has a relatively large HOMO-LUMO gap. The introduction of electron-withdrawing nitro groups at the 4 and 4,4' positions leads to a progressive decrease in both the HOMO and LUMO energy levels. This is because the nitro groups are strong electron acceptors, which stabilize the molecular orbitals.
Consequently, the HOMO-LUMO gap also decreases with nitro substitution.[1] A smaller HOMO-LUMO gap is often associated with increased reactivity and can be a desirable property for materials used in organic electronics, as it facilitates electron excitation and charge transport.
While specific computational data for this compound is not presented here due to its absence in the surveyed literature, it is expected to follow a similar trend. The methoxycarbonyl (-COOCH₃) group is also electron-withdrawing, although generally less so than a nitro group. Therefore, one can anticipate that this compound will have a smaller HOMO-LUMO gap than biphenyl, but likely larger than that of 4,4'-dinitrobiphenyl. This would place its electronic properties in an intermediate range, potentially offering a balance of stability and reactivity that could be advantageous for specific applications.
Further computational studies are warranted to precisely determine the electronic properties of this compound and to expand the comparative dataset to include a wider range of functionalized biphenyls. Such studies would provide a more complete picture of the structure-property relationships in this important class of organic molecules.
References
Safety Operating Guide
Navigating the Disposal of Dimethyl 4,4'-biphenyldicarboxylate: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl 4,4'-biphenyldicarboxylate, a compound utilized in various synthetic applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards and necessary precautions associated with this compound. This ensures that the waste is managed in a manner that mitigates risks of exposure and contamination.
Personal Protective Equipment (PPE) and Engineering Controls:
Proper handling of this compound waste requires stringent adherence to safety protocols to prevent accidental exposure.
-
Engineering Controls: All handling of this chemical should occur within a laboratory fume hood or a well-ventilated area to minimize inhalation risks.[1]
-
Eye Protection: Chemical safety glasses with side-shields are mandatory to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves and dispose of them immediately after handling the waste, following good laboratory practices.[1][2]
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]
Emergency Procedures:
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the eyelids.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1][3]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][3]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and safety information for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
| Signal Word | Warning | [4] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1][3] |
| First Aid: Eye Contact | Rinse with water for at least 15 minutes | [3] |
| First Aid: Skin Contact | Wash with soap and water | [1][3] |
Step-by-Step Disposal and Operational Plan
The disposal of this compound is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA).[6] Generators of hazardous waste are responsible for its management from creation to final disposal.[6][7]
Experimental Protocol: Preparing Waste for Disposal
-
Waste Identification: The first step is to determine if the waste is hazardous.[7][8] Given the hazard statements, this compound waste should be treated as hazardous.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment:
-
Collect waste in a suitable, clearly labeled, and securely closed container.[1]
-
The container must be in good condition and not leaking.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of generation.
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols, as well as local and federal regulations.
References
Essential Safety and Operational Guide for Handling Dimethyl 4,4'-biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dimethyl 4,4'-biphenyldicarboxylate (CAS No. 792-74-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health effects. While some safety data sheets (SDS) indicate it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, others identify specific risks.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]
Hazard Summary Table
| Hazard Type | GHS Classification | Description |
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated contact may cause redness and discomfort.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can lead to significant irritation and potential damage.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[2][3] |
Note: This chemical is not classified as a carcinogen.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
PPE Requirements Table
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical.[4] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Goggles are required where there is a risk of splashing. A face shield may be necessary for larger quantities.[5][6] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[7] |
| Respiratory | Not required under normal use with adequate ventilation | If dust is generated, a NIOSH-approved P95 or P1 particle filter respirator should be used.[4] |
| Feet | Closed-toe shoes | Required in all laboratory settings to protect against spills.[7] |
Operational Plan: Step-by-Step Handling Procedure
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines Table
| Waste Type | Disposal Procedure |
| Unused/Surplus Chemical | - Dispose of as hazardous waste through a licensed disposal company.[4] - Do not dispose of down the drain.[8] |
| Contaminated Labware (e.g., glassware, pipette tips) | - Rinse with a suitable solvent in a fume hood. - Collect the solvent rinse as hazardous waste. - Dispose of the rinsed labware according to institutional protocols. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated, sealed container for hazardous waste.[4] - Do not mix with general laboratory trash. |
| Empty Containers | - Rinse the container three times with a suitable solvent. - Collect the rinsate as hazardous waste. - Dispose of the rinsed container as per institutional guidelines, which may allow for recycling after decontamination. |
Disposal Workflow Diagram
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First Aid and Emergency Response Table
| Incident | Procedure |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] - Seek medical attention. |
| Skin Contact | - Remove contaminated clothing. - Wash off immediately with plenty of soap and water for at least 15 minutes.[8] - Seek medical attention if irritation develops or persists. |
| Inhalation | - Move the person to fresh air.[8] - If not breathing, give artificial respiration. - Seek medical attention if symptoms occur. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.[8] - Seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE, including respiratory protection if dust is present. - Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] - Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
References
- 1. This compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 4,4'-biphenyldicarboxylate | C18H18O4 | CID 261553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. csueastbay.edu [csueastbay.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
